molecular formula C8H5BrN2O2 B581480 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 1211596-19-8

6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B581480
CAS No.: 1211596-19-8
M. Wt: 241.044
InChI Key: FMBOJXDAZYNIQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C8H5BrN2O2 and its molecular weight is 241.044. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-5-1-2-7-6(8(12)13)3-10-11(7)4-5/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBOJXDAZYNIQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20724892
Record name 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211596-19-8
Record name 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid" properties and characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry. Its rigid, bicyclic structure and the presence of a carboxylic acid handle for further derivatization make it a valuable scaffold in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on presenting clear, actionable data for researchers in the field.

Chemical Properties and Data

This section summarizes the key physicochemical properties of this compound. The data has been compiled from various sources and is presented for easy reference.

PropertyValueSource(s)
Molecular Formula C₈H₅BrN₂O₂[1][2]
Molecular Weight 241.04 g/mol [1][2]
CAS Number 1211596-19-8[1][3]
Appearance Solid[4]
Melting Point Not explicitly available
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF, and aqueous base. Limited solubility in non-polar organic solvents and water is anticipated.[5]
Storage Store in a dry, sealed place at 2-8°C.[3]

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

A Chinese patent provides a ¹H NMR spectrum of this compound in deuterated DMSO (DMSO-d₆). While the patent includes an image of the spectrum, a detailed peak list with chemical shifts (δ) and coupling constants (J) is not provided. The general regions of the signals are consistent with the structure.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Carboxylic Acid Carbonyl (C=O): ~165-185 ppm

  • Aromatic and Heteroaromatic Carbons: ~110-150 ppm

Infrared (IR) Spectroscopy

No experimental IR spectrum for this compound was found. However, the expected characteristic absorption peaks for the functional groups present are:

  • O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹

  • C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹

  • C=C and C=N stretches (aromatic/heteroaromatic rings): Multiple bands in the 1400-1600 cm⁻¹ region.

  • C-Br stretch: Typically in the fingerprint region below 1000 cm⁻¹.

Mass Spectrometry (MS)

Experimental mass spectrometry data for this specific compound is not available. The expected molecular ion peak [M]⁺ would be at m/z 240 and [M+2]⁺ at m/z 242 with approximately equal intensity, which is characteristic of a monobrominated compound. Fragmentation would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and other characteristic fragmentations of the pyrazolopyridine ring system.

Experimental Protocols

Synthesis of this compound

A method for the preparation of this compound is detailed in a Chinese patent. The synthesis involves the hydrolysis of the corresponding ethyl ester.[6]

Reaction Scheme:

G Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate product Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate->product 1. NaOH, Ethanol/Water 2. HCl (acidification) NaOH, Ethanol/Water NaOH, Ethanol/Water This compound This compound HCl (acidification) HCl (acidification) product->this compound

Figure 1: General synthesis scheme.

Detailed Protocol (based on literature procedures for similar transformations):

  • Saponification: To a solution of ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate in a mixture of ethanol and water, add a solution of sodium hydroxide (e.g., 1M aqueous solution).

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the solution in an ice bath and carefully acidify with hydrochloric acid (e.g., 1M HCl) to a pH of approximately 2-3. A precipitate should form.

  • Isolation: Collect the solid precipitate by filtration.

  • Purification: Wash the solid with cold water and then dry it under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Biological Activity and Potential Applications

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Precursor for Bioactive Molecules

The pyrazolopyridine scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in a number of biologically active compounds. Derivatives of pyrazolopyridines have been investigated for a range of activities, including:

  • Anticancer: Some pyrazole derivatives have been shown to target key proteins in cancer signaling pathways.[7]

  • Antiviral: Pyrazolopyridine derivatives have demonstrated inhibitory effects on viruses such as Herpes Simplex Virus Type-1 (HSV-1).[8]

  • Neurodegenerative Diseases: The parent compound has been cited as an intermediate in the synthesis of molecules for the treatment of Alzheimer's disease.

The bromine atom at the 6-position offers a site for further functionalization, for example, through cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug discovery. The carboxylic acid at the 3-position is readily converted to amides, esters, and other functional groups to modulate the pharmacokinetic and pharmacodynamic properties of the final compounds.

Signaling Pathways

While no specific signaling pathways have been directly attributed to this compound itself, its derivatives are known to interact with various biological targets. For instance, some pyrazolopyridine derivatives have been identified as inhibitors of p110α-selective PI3 kinase.[6]

G cluster_0 Drug Discovery Workflow A This compound B Chemical Derivatization (e.g., amide coupling, cross-coupling) A->B C Library of Novel Compounds B->C D Biological Screening (e.g., enzyme assays, cell-based assays) C->D E Lead Compound Identification D->E F Lead Optimization E->F G Preclinical Development F->G

Figure 2: Drug discovery workflow.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. While detailed physicochemical and biological data for the title compound itself are limited in the public domain, its utility as a synthetic intermediate is well-established. This guide provides a summary of the available information to aid researchers in their drug discovery and development efforts. Further characterization of this compound would be beneficial to the scientific community.

References

An In-depth Technical Guide to 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1211596-19-8

This technical guide provides a comprehensive overview of 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Chemical and Physical Properties

This compound is a substituted pyrazolo[1,5-a]pyridine derivative. The presence of the bromine atom and the carboxylic acid functional group makes it a versatile intermediate for further chemical modifications.[1][2]

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1211596-19-8[3]
Molecular Formula C₈H₅BrN₂O₂[2][3]
Molecular Weight 241.04 g/mol [3]
Appearance Light yellow to brown solid-liquid mixture[4]
Storage Sealed in a dry place, room temperature or 2-8°C[3][4]

Synthesis and Experimental Protocols

The synthesis of this compound has been described in the Chinese patent CN117143095A.[5] The overall synthetic strategy involves the formation of a pyrazolo[1,5-a]pyridine core followed by the saponification of an ethyl ester intermediate. An alternative initial step can involve the amination of tribromopyridine.[5]

Synthesis of Ethyl 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylate (Intermediate)

A key intermediate, ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate, is synthesized through a multi-step process involving a de-Boc reaction, cyclization, and subsequent purification.[5]

Table 2: Quantitative Data for Intermediate Synthesis

ParameterValueSource
Yield 40%[5]
Purity (LC) 93%[5]
Experimental Protocol: Saponification of Ethyl 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylate

This protocol details the final step in the synthesis of the title compound, as described in patent CN117143095A.[5]

Materials:

  • Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate (18 g)

  • Ethanol (180 ml)

  • 1M Sodium Hydroxide (NaOH) solution (180 ml)

  • Hydrochloric acid (HCl) for acidification

  • Nitrogen gas

Procedure:

  • In a three-necked reaction flask equipped with a stirrer, add 180 ml of ethanol and 18 g of ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate.

  • Maintain the temperature of the reaction mixture at 20°C.

  • Under a nitrogen atmosphere, slowly add 180 ml of 1M sodium hydroxide solution dropwise into the reaction flask at a rate of 20 ml/min.

  • After the addition is complete, continue to stir the mixture for 24 hours.

  • Upon completion, concentrate the reaction solution under reduced pressure.

  • Acidify the resulting residue with hydrochloric acid.

  • Filter the precipitate and dry to obtain this compound.

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of bioactive molecules.[5] The pyrazolo[1,5-a]pyridine scaffold is a known pharmacophore found in compounds targeting a range of diseases.

Potential Therapeutic Areas
  • Neurodegenerative Diseases: This compound is cited as an intermediate for synthesizing drugs to treat Alzheimer's disease and other neurological disorders.[5]

  • Oncology: It is also implicated in the preparation of potential cancer therapeutics.[5] The broader class of pyrazolo[1,5-a]pyridines has been investigated as kinase inhibitors, which are crucial in cancer treatment.[4]

Visualizations

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound as outlined in patent CN117143095A.

G cluster_synthesis Synthesis of this compound start tert-butyl (methanesulfonyl)oxycarbamate de_boc De-Boc Reaction start->de_boc cyclization Cyclization Reaction de_boc->cyclization intermediate Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate cyclization->intermediate saponification Saponification intermediate->saponification acidification Acidification saponification->acidification final_product This compound acidification->final_product

Caption: Synthetic pathway for this compound.

Hypothetical Signaling Pathway Involvement

Given that pyrazolo[1,5-a]pyridine derivatives are known to be p110α-selective PI3 kinase inhibitors, a potential mechanism of action for derivatives of the title compound could involve the PI3K/Akt signaling pathway, which is often dysregulated in cancer.[4]

G cluster_pathway Hypothetical PI3K/Akt Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates downstream Downstream Effectors (e.g., mTOR, Bad) Akt->downstream proliferation Cell Proliferation, Survival downstream->proliferation inhibitor Derivative of This compound inhibitor->PI3K inhibits

Caption: Potential inhibition of the PI3K/Akt pathway by a derivative.

Disclaimer: This document is intended for informational purposes for a scientific audience. The synthesis and handling of this chemical should only be performed by trained professionals in a laboratory setting with appropriate safety precautions. The biological activities discussed are based on the broader class of related compounds and are not yet specifically demonstrated for this compound itself in the available literature.

References

A Technical Guide to 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic Acid: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a detailed overview of 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid, a heterocyclic building block of significant interest to researchers and professionals in drug development. This document outlines its molecular structure, physicochemical properties, synthesis protocols, and its role as a crucial intermediate in the development of therapeutic agents.

Core Molecular and Physicochemical Data

This compound is a substituted pyrazolo[1,5-a]pyridine derivative. Its chemical information is summarized in the table below for ease of reference.

PropertyData
Molecular Formula C₈H₅BrN₂O₂
Molecular Weight 241.044 g/mol [1][2]
CAS Number 1211596-19-8[1][3]
IUPAC Name This compound[1]
Canonical SMILES C1=CC2=C(C=NN2C=C1Br)C(=O)O[1]
InChI Key FMBOJXDAZYNIQN-UHFFFAOYSA-N[4]
Appearance Solid[4]
Purity Commercially available up to ≥97%[4]

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process. A detailed method has been disclosed in patent literature, outlining a scalable and efficient route.[1] An alternative, though less efficient, pathway has also been described.

High-Yield Synthesis Protocol

A favored synthesis route involves the use of tert-butyl (methanesulfonyl)oxycarbamate as a starting material. The overall process can be summarized in the following experimental workflow.

G A tert-butyl (methanesulfonyl) oxycarbamate B De-Boc Reaction A->B Organic Acid C Hydroxylamine-O-sulfonic acid B->C D Cyclization Reaction C->D with 1-amino-3-bromopyridine sulfonate & ethyl propiolate E Ethyl 6-bromopyrazolo[1,5-a] pyridine-3-carboxylate D->E F Saponification E->F 1M NaOH (aq) G Sodium salt intermediate F->G H Acidification G->H HCl I 6-Bromopyrazolo[1,5-a] pyridine-3-carboxylic acid H->I

Caption: High-yield synthesis workflow for the target compound.

Detailed Steps:

  • De-Boc Reaction: Tert-butyl (methanesulfonyl)oxycarbamate is treated with an organic acid to remove the Boc protecting group, yielding hydroxylamine-O-sulfonic acid after quenching and filtration.[1]

  • Cyclization Reaction: The resulting intermediate is reacted with 1-amino-3-bromopyridine sulfonate and ethyl propiolate under basic conditions (e.g., potassium carbonate) to form the pyrazolo[1,5-a]pyridine ring system, affording ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate.[1]

  • Saponification: The ethyl ester is hydrolyzed to the corresponding carboxylate salt. This is typically achieved by adding an aqueous solution of a base, such as 1M sodium hydroxide, to a solution of the ester in a solvent like ethanol at a controlled temperature (0-25 °C).[1]

  • Acidification: The reaction mixture is concentrated, and the pH is lowered with an acid (e.g., hydrochloric acid) to precipitate the final product, this compound, which is then collected by filtration and dried.[1]

Biological Significance and Applications

This compound serves as a vital pharmaceutical intermediate. It is particularly noted for its application in the synthesis of active pharmaceutical ingredients (APIs) for a range of diseases, including Alzheimer's disease, neurological disorders, and various cancers.[1]

Its structural core, pyrazolo[1,5-a]pyridine, is a recognized "drug-like" scaffold. Derivatives of this core have shown potent biological activities, including antitubercular effects.

Role in PI3K Inhibitor Development

This compound and its close analogs are instrumental in the discovery of selective inhibitors for phosphoinositide 3-kinases (PI3Ks), particularly the p110α isoform.[5][6] The PI3K signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Outcomes Cell Growth Survival Proliferation mTORC1->Cell_Outcomes Inhibitor Inhibitors derived from 6-Bromopyrazolo[1,5-a]pyridine- 3-carboxylic acid Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory role of derived compounds.

The ability to synthesize novel pyrazolo[1,5-a]pyridine derivatives from this carboxylic acid allows for the exploration of structure-activity relationships (SAR) to develop potent and selective PI3K inhibitors. These inhibitors can block the downstream signaling cascade, thereby impeding cancer cell growth and survival.

Conclusion

This compound is a high-value chemical intermediate with significant potential in the field of medicinal chemistry. Its established synthesis routes and its utility as a scaffold for developing targeted therapies, particularly PI3K inhibitors, make it a compound of great interest for researchers dedicated to discovering next-generation therapeutics.

References

The Strategic Role of 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid as a Pharmaceutical Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid has emerged as a critical building block in medicinal chemistry, serving as a versatile intermediate in the synthesis of a new generation of therapeutic agents. Its rigid, bicyclic structure provides a privileged scaffold for the development of compounds targeting a range of diseases, including cancer, neurodegenerative disorders like Alzheimer's disease, and infectious diseases.[1] This technical guide provides an in-depth overview of the synthesis of this key intermediate, its derivatization into bioactive molecules, and the underlying biological pathways these compounds modulate. Detailed experimental protocols and quantitative data are presented to facilitate its application in drug discovery and development.

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core is a "hinge-binding" motif, bioisosteric to purine, which allows its derivatives to effectively dock into the ATP-binding sites of various kinases.[2] This characteristic has made it a focal point for the design of kinase inhibitors, a cornerstone of modern targeted cancer therapy. Furthermore, the structural features of this scaffold are amenable to modifications that can impart high potency and selectivity for other important biological targets. The introduction of a bromine atom at the 6-position and a carboxylic acid at the 3-position provides two key functional handles for synthetic diversification, allowing for the exploration of a wide chemical space to optimize pharmacokinetic and pharmacodynamic properties.

Synthesis of this compound

The efficient synthesis of this compound is crucial for its utility as a pharmaceutical intermediate. While several synthetic routes have been explored, a common challenge has been achieving high overall yields suitable for large-scale production. An early method involving the amination of tribromopyridine, followed by salt formation, cyclization, and hydrolysis, resulted in a total yield of less than 10%, requiring cumbersome silica gel column purification.[1]

A more recent and improved method, outlined in patent literature, provides a more efficient pathway.[1] This process involves a multi-step synthesis culminating in the hydrolysis of an ethyl ester precursor.

Key Synthetic Steps & Data

The synthesis of the ethyl ester intermediate, 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate, is a critical step. The subsequent hydrolysis to the final carboxylic acid is typically a high-yielding reaction.

StepIntermediate/ProductReagents & ConditionsYieldPurityReference
16-bromopyrazolo[1,5-a]pyridine-3-carboxylateDetails in patent CN117143095A40%93% (LC)[1]
2This compound1M NaOH (aq), Ethanol, 0-25°C, followed by HCl acidificationHighHigh[1]
Experimental Protocol: Synthesis of this compound[1]

This protocol is adapted from patent literature and outlines the final hydrolysis step.

  • Reaction Setup: In a suitable reaction vessel, dissolve this compound ethyl ester in ethanol.

  • Hydrolysis: Cool the solution to 0-25°C and slowly add a 1M aqueous solution of sodium hydroxide under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Acidification: Acidify the remaining aqueous solution with hydrochloric acid to precipitate the product.

  • Isolation: Filter the solid precipitate, wash with cold water, and dry to obtain this compound.

Application in the Synthesis of Bioactive Molecules

The carboxylic acid moiety of this compound is readily converted into a variety of functional groups, most commonly amides, which are prevalent in many drug molecules. This conversion allows for the introduction of diverse side chains that can interact with specific residues in the target protein, thereby fine-tuning the biological activity and selectivity.

Anticancer Agents: Kinase Inhibitors

The closely related pyrazolo[1,5-a]pyrimidine scaffold has been extensively explored for the development of kinase inhibitors for cancer therapy. These compounds act as ATP-competitive inhibitors of key kinases involved in cancer cell proliferation and survival, such as EGFR, B-Raf, MEK, and Trk kinases.[3][4] The pyrazolo[1,5-a]pyridine core serves a similar function.

MAPK_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activation BRAF B-Raf RAS->BRAF Activation MEK MEK BRAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor Pyrazolo[1,5-a]pyridine Derivative Inhibitor->BRAF Inhibition

Caption: Inhibition of the MAPK signaling pathway by a B-Raf inhibitor.

Neurodegenerative Diseases: GSK-3 Inhibitors for Alzheimer's Disease

Glycogen synthase kinase 3 (GSK-3) is a key enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[5] The formation of neurofibrillary tangles from hyperphosphorylated tau contributes to neuronal dysfunction and cell death.[5] Inhibitors of GSK-3 are therefore considered a promising therapeutic strategy for Alzheimer's disease.[5][6] Several series of pyrazolo[3,4-b]pyridines have been identified as potent GSK-3 inhibitors.[7]

GSK3_Tau_Pathway GSK3 GSK-3β (Active) Tau Tau Protein GSK3->Tau Phosphorylation pTau Hyperphosphorylated Tau NFTs Neurofibrillary Tangles pTau->NFTs Aggregation Neuronal_Death Neuronal Dysfunction & Cell Death NFTs->Neuronal_Death Inhibitor Pyrazolo[1,5-a]pyridine Derivative Inhibitor->GSK3 Inhibition

Caption: Inhibition of GSK-3β prevents tau hyperphosphorylation.

Antitubercular Agents

Derivatives of pyrazolo[1,5-a]pyridine-3-carboxamide have demonstrated potent activity against Mycobacterium tuberculosis, including drug-resistant strains.[8][9][10] This highlights the broad applicability of this scaffold in addressing major global health challenges.

The following table presents the Minimum Inhibitory Concentration (MIC) values for a representative compound from this class against various M. tuberculosis strains.

CompoundMtb H37Rv (Wild-type)rINH (Isoniazid-resistant)rRMP (Rifampicin-resistant)Reference
6j ≤0.002 µg/mL≤0.002 µg/mL≤0.002 µg/mL[10]
Experimental Protocol: Amide Coupling of this compound

This generalized protocol is based on the synthesis of pyrazolo[1,5-a]pyridine-3-carboxamides and can be adapted for coupling with various amines.[8]

Amide_Synthesis_Workflow Start 6-Bromopyrazolo[1,5-a]pyridine- 3-carboxylic acid Activation Carboxylic Acid Activation (e.g., with HATU, HOBt, EDCI) Start->Activation Coupling Amide Bond Formation Activation->Coupling Amine Primary or Secondary Amine (R1R2NH) Amine->Coupling Product 6-Bromopyrazolo[1,5-a]pyridine- 3-carboxamide Derivative Coupling->Product Purification Purification (e.g., Column Chromatography) Product->Purification

Caption: General workflow for the synthesis of carboxamide derivatives.

  • Reaction Setup: To a solution of this compound in an appropriate aprotic solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU, HOBt/EDCI) and a tertiary amine base (e.g., DIPEA or triethylamine).

  • Activation: Stir the mixture at room temperature for a short period to activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature until completion, as monitored by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with an aqueous acid solution, a saturated aqueous solution of sodium bicarbonate, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired amide.

Conclusion

This compound is a high-value pharmaceutical intermediate with significant potential for the development of novel therapeutics. Its versatile chemistry allows for the synthesis of a wide array of derivatives, particularly carboxamides, that can be tailored to interact with specific biological targets. The demonstrated utility of the pyrazolo[1,5-a]pyridine scaffold in creating potent kinase inhibitors for oncology and GSK-3 inhibitors for neurodegenerative diseases underscores the importance of this building block in modern drug discovery. The synthetic protocols and quantitative data provided in this guide serve as a valuable resource for researchers and scientists working to leverage the potential of this promising intermediate.

References

The Strategic Role of 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic Acid in the Synthesis of Novel Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors investigated for therapeutic use.[1] Among the various derivatives of this scaffold, 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid has emerged as a critical intermediate for the synthesis of potent and selective kinase inhibitors targeting a range of diseases, including cancer and inflammatory conditions.[1][2] This technical guide provides an in-depth overview of the application of this versatile building block in the synthesis of kinase inhibitors, complete with experimental protocols, quantitative data, and visual representations of relevant signaling pathways and synthetic workflows.

The Versatility of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core acts as a bioisostere of purine, enabling it to effectively bind to the ATP-binding site of kinases. The bromine atom at the 6-position and the carboxylic acid at the 3-position of this compound offer orthogonal handles for chemical modification, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. The carboxylic acid moiety is particularly useful for forming amide bonds, a common linkage in many kinase inhibitors.

Application in the Synthesis of c-Kit Inhibitors

Recent advancements in the development of wild-type c-Kit inhibitors have utilized this compound as a key starting material.[3] These inhibitors are under investigation for the treatment of mast cell-associated diseases.[3]

Quantitative Data: Inhibition of c-Kit

The following table summarizes the in vitro activity of a representative compound synthesized using this compound.

Compound IDTarget KinaseIC50 (nM)
Example Compound 1c-Kit< 10

Table 1: In vitro inhibitory activity of a c-Kit inhibitor synthesized from this compound. Data extracted from patent literature.[3]

Experimental Protocol: Synthesis of a c-Kit Inhibitor Intermediate

The following protocol describes a key amide coupling step in the synthesis of a c-Kit inhibitor, starting from this compound.[3]

Step 1: Amide Coupling

  • To a solution of an appropriate amine intermediate in a suitable solvent such as N,N-dimethylformamide (DMF), add this compound.

  • Add a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base, for instance, N,N-diisopropylethylamine (DIEA).

  • Stir the reaction mixture at room temperature for a sufficient period to ensure complete reaction, typically monitored by LC-MS.

  • Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent like ethyl acetate.

  • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to yield the desired amide intermediate.

c-Kit Signaling Pathway

The c-Kit receptor tyrosine kinase plays a crucial role in cell survival, proliferation, and differentiation. Its signaling cascade is a key target in certain cancers.

cKit_signaling SCF SCF cKit c-Kit Receptor SCF->cKit binds Dimerization Dimerization & Autophosphorylation cKit->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS STAT STAT Dimerization->STAT AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->cKit inhibits

Caption: The c-Kit signaling pathway initiated by Stem Cell Factor (SCF).

Application in the Synthesis of Rho-Kinase (ROCK) Inhibitors

This compound has also been employed in the synthesis of selective inhibitors of Rho-kinases (ROCK), which are implicated in various cardiovascular diseases.[4]

Experimental Protocol: Synthesis of a ROCK Inhibitor

The following protocol outlines the synthesis of a ROCK inhibitor via an amide coupling reaction.[4]

Step 1: Amide Bond Formation

  • Dissolve this compound in anhydrous N,N-dimethylformamide (DMF).

  • Add N,N-diisopropylethylamine (DIEA) and HATU to the solution.

  • Stir the mixture at room temperature for approximately 30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve the hydrochloride salt of the desired amine intermediate and DIEA in anhydrous DMF.

  • Add the activated carboxylic acid solution to the amine solution.

  • Stir the final reaction mixture at room temperature until the reaction is complete, as monitored by an appropriate analytical method (e.g., HPLC or TLC).

  • The product can be isolated and purified using standard workup and chromatographic techniques.

ROCK Signaling Pathway

The Rho-kinase (ROCK) signaling pathway is a critical regulator of cell shape, motility, and contraction.

ROCK_signaling RhoA RhoA-GTP ROCK ROCK RhoA->ROCK activates MLC Myosin Light Chain (MLC) ROCK->MLC phosphorylates MLCP MLC Phosphatase ROCK->MLCP inhibits Phospho_MLC Phosphorylated MLC MLC->Phospho_MLC MLCP->MLC Actomyosin Actomyosin Contraction Phospho_MLC->Actomyosin Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->ROCK inhibits

Caption: The RhoA/ROCK signaling pathway leading to actomyosin contraction.

Synthetic Workflow Overview

The general workflow for utilizing this compound in kinase inhibitor synthesis typically involves an amide coupling reaction as a key step.

experimental_workflow Start 6-Bromopyrazolo[1,5-a]pyridine -3-carboxylic acid Coupling Amide Coupling (e.g., HATU, DIEA) Start->Coupling Amine Amine Intermediate Amine->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Purification Purification (Chromatography) Intermediate->Purification Final_Product Final Kinase Inhibitor Purification->Final_Product

Caption: General experimental workflow for kinase inhibitor synthesis.

Conclusion

This compound stands out as a highly valuable and versatile building block in the synthesis of novel kinase inhibitors. Its inherent structural features, combined with the ability to undergo efficient and regioselective chemical modifications, make it an attractive starting point for the development of targeted therapeutics. The examples of c-Kit and ROCK inhibitors highlight the successful application of this intermediate in creating potent drug candidates. As the quest for more selective and effective kinase inhibitors continues, the strategic use of well-designed scaffolds like this compound will undoubtedly play a pivotal role in advancing the field of drug discovery.

References

The Emerging Role of 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic Acid Derivatives in Alzheimer's Disease Research: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. The multifactorial nature of AD necessitates the development of therapeutic agents that can modulate multiple pathological pathways. In this context, the pyrazolo[1,5-a]pyridine scaffold has emerged as a promising platform for the design of multi-target-directed ligands (MTDLs). This technical guide focuses on the therapeutic potential of derivatives of 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid , a key intermediate in the synthesis of novel compounds for AD research. While direct studies on this specific acid are limited, its structural motif is integral to a class of compounds showing significant promise in targeting key enzymatic and pathological processes in AD.

The Pyrazolo[1,5-a]pyridine Scaffold: A Privileged Structure in Alzheimer's Disease Drug Discovery

The pyrazolo[1,5-a]pyridine core is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets. In the context of Alzheimer's disease, this scaffold has been utilized to develop compounds that exhibit a range of beneficial activities. The planar nature of the pyrazolopyridine ring system allows for effective binding to the active sites of enzymes implicated in AD pathology and can interfere with the aggregation of pathological proteins.[1]

Derivatives of this scaffold have been investigated for their potential to:

  • Inhibit cholinesterase enzymes (AChE and BuChE)

  • Modulate the activity of β-secretase (BACE1) and γ-secretase

  • Inhibit the aggregation of both amyloid-β and tau proteins

  • Inhibit Glycogen Synthase Kinase-3β (GSK-3β)

Quantitative Data on Pyrazolopyridine Derivatives

While specific quantitative data for derivatives of this compound are not extensively available in the public domain, the following table summarizes the reported inhibitory activities of various compounds containing the broader pyrazolopyridine or related pyrazole scaffolds against key Alzheimer's disease targets. This data provides a benchmark for the potential efficacy of novel compounds synthesized from the title acid.

Compound ClassTargetIC50/EC50Reference
Pyrazolo[1,5-a]pyrimidine derivativesGSK-3β~1–4 µM[2]
6-aryl-pyrazolo[3,4-b]pyridinesGSK-3Potent inhibition[3]
Pyrazole derivativeBACE10.12 nM (Ki)[4]
Pyridine-derived γ-secretase modulatorsγ-secretasePotent modulation[5]
Aminothienopyridazines (related scaffold)Tau Aggregation30-51% inhibition[6]

Key Signaling Pathways and Experimental Workflows

The development of multi-target agents from the this compound scaffold involves a systematic workflow from synthesis to biological evaluation. The signaling pathways targeted are central to the pathology of Alzheimer's disease.

Multi-Target Drug Discovery Workflow

G cluster_0 Compound Synthesis cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation A This compound B Chemical Modification and Derivatization A->B C Cholinesterase Inhibition Assays B->C D Aβ and Tau Aggregation Assays B->D E GSK-3β Inhibition Assays B->E F BACE1 & γ-Secretase Modulation Assays B->F G Pharmacokinetic Studies C->G D->G E->G F->G H AD Animal Model Efficacy Studies G->H

Caption: Drug discovery workflow for pyrazolopyridine derivatives.
Amyloid Precursor Protein (APP) Processing Pathway

G APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb β-secretase (BACE1) C99 C99 fragment APP->C99 β-secretase (BACE1) Ab Aβ peptides (Aβ40, Aβ42) C99->Ab γ-secretase Plaques Amyloid Plaques Ab->Plaques GSM Pyrazolopyridine-based γ-Secretase Modulators GSM->C99 Modulates cleavage

Caption: APP processing and the role of γ-secretase modulators.
Tau Hyperphosphorylation Pathway

G Tau Tau Protein pTau Hyperphosphorylated Tau Tau->pTau NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs GSK3b GSK-3β GSK3b->Tau Phosphorylation Inhibitor Pyrazolopyridine-based GSK-3β Inhibitors Inhibitor->GSK3b Inhibits

Caption: Tau phosphorylation pathway and GSK-3β inhibition.

Detailed Experimental Protocols

The following are representative methodologies for key experiments based on the literature for evaluating compounds with a pyrazolopyridine scaffold.

Cholinesterase Inhibition Assay (Ellman's Method)
  • Objective: To determine the in vitro inhibitory activity of the test compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

  • Principle: The assay measures the hydrolysis of acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) by the respective enzymes, which produces thiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.

  • Procedure:

    • Prepare stock solutions of the test compounds in DMSO.

    • In a 96-well plate, add phosphate buffer (pH 8.0), DTNB solution, and the test compound solution at various concentrations.

    • Add the AChE or BuChE enzyme solution and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the substrate (ATCI or BTCI).

    • Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Thioflavin T (ThT) Amyloid-β Aggregation Assay
  • Objective: To assess the ability of test compounds to inhibit the aggregation of Aβ peptides.

  • Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.

  • Procedure:

    • Prepare a solution of Aβ1-42 peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • In a black 96-well plate, mix the Aβ1-42 solution with the test compound at various concentrations.

    • Incubate the plate at 37°C with continuous shaking to promote aggregation.

    • At specified time points, add ThT solution to each well.

    • Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) using a fluorescence plate reader.

    • Calculate the percentage of aggregation inhibition and determine the IC50 value.

Tau Protein Aggregation Inhibition Assay
  • Objective: To evaluate the inhibitory effect of test compounds on the heparin-induced aggregation of tau protein.

  • Principle: Similar to the Aβ assay, this assay often uses Thioflavin S or ThT to monitor the formation of tau fibrils.

  • Procedure:

    • Prepare a solution of recombinant tau protein (e.g., the K18 fragment) in a suitable buffer.

    • In a 96-well plate, combine the tau protein solution, heparin (to induce aggregation), and the test compound at various concentrations.

    • Incubate the plate at 37°C for a specified period (e.g., 24-72 hours).

    • Add ThT or Thioflavin S solution to each well.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

    • Determine the percentage of inhibition and the IC50 value for each compound.

GSK-3β Kinase Activity Assay
  • Objective: To measure the inhibitory activity of the test compounds against GSK-3β.

  • Principle: This assay typically measures the phosphorylation of a specific substrate by GSK-3β using a radiolabeled ATP (e.g., [γ-³²P]ATP) or a fluorescence-based method.

  • Procedure (Luminescence-based):

    • In a 96-well plate, add the GSK-3β enzyme, a specific peptide substrate, and the test compound at various concentrations in a kinase buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Add a detection reagent (e.g., a luciferase-based reagent that measures the amount of ATP remaining).

    • Measure the luminescence signal, which is inversely proportional to the kinase activity.

    • Calculate the percentage of GSK-3β inhibition and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold is a valuable starting point for the development of novel, multi-target agents for the treatment of Alzheimer's disease. The adaptability of this core structure allows for the synthesis of a diverse library of compounds that can be screened against key pathological targets. Future research should focus on synthesizing and evaluating a broader range of derivatives to establish clear structure-activity relationships. Furthermore, lead compounds with promising in vitro profiles should be advanced to in vivo studies in animal models of Alzheimer's disease to assess their pharmacokinetic properties, brain penetrance, and therapeutic efficacy. The continued exploration of the pyrazolopyridine scaffold holds significant promise for the discovery of next-generation disease-modifying therapies for Alzheimer's disease.

References

The Emerging Role of Pyrazolo[1,5-a]pyridine and its Analogs in Oncology: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The scaffold of 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid, while not extensively documented in oncology literature itself, belongs to the broader class of pyrazolo[1,5-a]pyridines and the closely related pyrazolo[1,5-a]pyrimidines. These heterocyclic compounds have garnered significant attention in medicinal chemistry as privileged structures for the development of novel anticancer agents. Their structural similarity to endogenous purines allows them to interact with a variety of key biological targets involved in cancer cell proliferation, survival, and signaling. This technical guide provides an in-depth overview of the applications of these core scaffolds in oncology, focusing on their roles as kinase inhibitors, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the associated signaling pathways.

Quantitative Data Summary

The anticancer activity of pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives is most commonly quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines and specific protein kinases. The following tables summarize key in vitro data from various studies, showcasing the potential of these scaffolds.

Table 1: In Vitro Cytotoxicity of Pyrazolo[1,5-a]pyrimidine Derivatives Against Various Cancer Cell Lines

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Pyrazolo[1,5-a]pyrimidine-3-carbonitriles (Compound 14a)HCT116 (Colon)0.0020[1]
Pyrazolo[1,5-a]pyrimidine Derivative (Compound 9b)MCF-7 (Breast)8.4 (as EGFR inhibitor)[2]
Pyrazolo[1,5-a]pyrimidine Derivative (Compound 7d)HepG2 (Liver)24.24[3]
MCF-7 (Breast)14.12[3]
A549 (Lung)30.03[3]
Caco2 (Colon)29.27[3]
Pyrazolo[1,5-a]pyrimidine Derivative (Compound 10b)HepG2 (Liver)17.12[3]
MCF-7 (Breast)10.05[3]
A549 (Lung)29.95[3]
Caco2 (Colon)25.24[3]

Table 2: Kinase Inhibitory Activity of Pyrazolo[1,5-a]pyridine and Pyrazolo[1,5-a]pyrimidine Derivatives

Compound/Derivative ClassTarget KinaseIC50 (µM)Reference
Pyrazolo[1,5-a]pyrimidine Derivative (Compound 6t)CDK20.09[4][5]
Pyrazolo[1,5-a]pyrimidine Derivative (Compound 6s)TRKA0.45[4][5]
Pyrazolo[1,5-a]pyrimidine Derivative (Compound 5h)CDK20.022[6]
Pyrazolo[1,5-a]pyrimidine Derivative (Compound 5i)CDK20.024[6]
Pyrazolo[1,5-a]pyrimidine Derivative (Compound 10)Pim-10.018[7]
Pyrazolo[1,5-a]pyrimidine Derivative (Compound 11)Pim-10.027[7]
Indol-4-yl-pyrazolo[1,5-a]pyrimidine DerivativesPI3KδLow nanomolar range[8]
Pyrazolo[1,5-a]pyrimidine Derivative (Compound 9b)EGFR0.0084[2]

Key Signaling Pathways in Oncology Targeted by Pyrazolo[1,5-a]pyridine Analogs

Derivatives of pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine have been shown to inhibit several key kinases implicated in cancer progression. The following diagrams illustrate the signaling pathways affected by these compounds.

CDK2_Pathway cluster_0 Cell Cycle Progression cluster_1 Regulation G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 CyclinA Cyclin A CyclinA->CDK2 CDK2->S Phosphorylates Rb, etc. CDK2->G2 p21 p21/p27 p21->CDK2 Inhibits Inhibitor Pyrazolo[1,5-a]pyrimidine Derivatives Inhibitor->CDK2 Inhibits

CDK2 Signaling Pathway Inhibition.

TRKA_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response NGF NGF TRKA TRKA Receptor NGF->TRKA Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway TRKA->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway TRKA->PI3K_AKT PLCg PLCγ Pathway TRKA->PLCg Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT->Survival Differentiation Differentiation PLCg->Differentiation Inhibitor Pyrazolo[1,5-a]pyrimidine Derivatives Inhibitor->TRKA Inhibits

TRKA Signaling Pathway Inhibition.

Pim1_Pathway cluster_0 Upstream Signaling cluster_1 Downstream Effects Cytokines Cytokines / Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Pim1 Pim-1 Kinase JAK_STAT->Pim1 Upregulates cMyc c-Myc Activation Pim1->cMyc p21 p21/p27 Inhibition Pim1->p21 BAD BAD Phosphorylation (Anti-apoptotic) Pim1->BAD CellCycle Cell Cycle Progression cMyc->CellCycle p21->CellCycle Inhibits Apoptosis Inhibition of Apoptosis BAD->Apoptosis Inhibitor Pyrazolo[1,5-a]pyrimidine Derivatives Inhibitor->Pim1 Inhibits

Pim-1 Signaling Pathway Inhibition.

Experimental Protocols

The following are generalized protocols for key assays used to evaluate the anticancer potential of pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives, based on standard methodologies cited in the literature.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of test compounds on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[9][10]

1. Cell Seeding:

  • Harvest cancer cells from culture and perform a cell count.

  • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should typically be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

3. MTT Addition and Incubation:

  • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for an additional 3-4 hours at 37°C.

4. Formazan Solubilization:

  • Carefully remove the medium containing MTT from each well.

  • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow start Start step1 Seed cancer cells in a 96-well plate start->step1 end End step2 Incubate for 24 hours step1->step2 step3 Treat cells with serially diluted pyrazolo[1,5-a]pyridine derivatives step2->step3 step4 Incubate for 48-72 hours step3->step4 step5 Add MTT solution to each well step4->step5 step6 Incubate for 3-4 hours step5->step6 step7 Solubilize formazan crystals with DMSO or SDS solution step6->step7 step8 Measure absorbance at 570 nm step7->step8 step9 Calculate IC50 values step8->step9 step9->end

MTT Assay Experimental Workflow.
In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the inhibitory activity of compounds against a specific protein kinase using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).[11][12][13][14]

1. Reagent Preparation:

  • Prepare the kinase reaction buffer (specific to the kinase being assayed, e.g., for PI3K: 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA).

  • Dilute the recombinant kinase, substrate (peptide or lipid), and ATP to their final desired concentrations in the kinase reaction buffer.

  • Prepare serial dilutions of the test compound in DMSO and then in the kinase reaction buffer.

2. Kinase Reaction:

  • In a 384-well plate, add the following to each well:

    • 1 µL of the diluted test compound or vehicle (DMSO).

    • 2 µL of the diluted kinase.

    • 2 µL of the substrate/ATP mixture.

  • Incubate the plate at room temperature for 60 minutes.

3. ATP Depletion and ADP Conversion:

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

4. Luminescence Detection:

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate-reading luminometer.

5. Data Analysis:

  • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Kinase_Assay_Workflow start Start step1 Prepare kinase, substrate, ATP, and test compound dilutions start->step1 end End step2 Initiate kinase reaction in a 384-well plate step1->step2 step3 Incubate for 60 minutes step2->step3 step4 Add ADP-Glo™ Reagent to stop reaction and deplete ATP step3->step4 step5 Incubate for 40 minutes step4->step5 step6 Add Kinase Detection Reagent to convert ADP to ATP and generate light step5->step6 step7 Incubate for 30-60 minutes step6->step7 step8 Measure luminescence step7->step8 step9 Calculate IC50 values step8->step9 step9->end

Kinase Inhibition Assay Workflow.

Conclusion

The pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds represent a highly promising class of compounds for the development of novel anticancer therapeutics. Their versatility allows for the synthesis of a wide range of derivatives that can potently and selectively inhibit key oncogenic kinases. The data and protocols presented in this guide highlight the significant potential of these core structures in oncology research and drug discovery. Further investigation and optimization of these compounds are warranted to translate their preclinical efficacy into clinically effective treatments for cancer.

References

The Therapeutic Potential of 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide focuses on the derivatives and analogs of 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid, a key intermediate for the synthesis of novel therapeutic agents. This document provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of these compounds, with a focus on their applications in oncology and infectious diseases.

Synthesis of the Core Scaffold and Derivatives

The foundational step in the exploration of this chemical space is the synthesis of the this compound core. A common synthetic route involves a multi-step process beginning with the appropriate pyridine precursor. A patented method outlines a process involving the formation of hydroxylamine-O-sulfonic acid, followed by the preparation of 1-amino-3-bromopyridine sulfonate and subsequent cyclization and saponification steps to yield the desired carboxylic acid.[1] Another general approach involves the N-amination of a substituted pyridine, followed by a 1,3-dipolar cycloaddition with an ethyl propiolate derivative, and subsequent hydrolysis of the ester to the carboxylic acid.[2]

The carboxylic acid moiety serves as a versatile handle for the synthesis of a diverse library of derivatives, most notably amides. Standard amide coupling reactions, for instance, using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt), allow for the introduction of a wide variety of amine-containing fragments, leading to compounds with diverse physicochemical properties and biological activities.[2]

Biological Activities and Quantitative Data

Derivatives of the this compound core have shown significant promise in several therapeutic areas, particularly as antitubercular and anticancer agents.

Antitubercular Activity

A series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have demonstrated potent in vitro activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains.[2] The quantitative data for representative compounds are summarized in the table below.

Compound IDTarget/AssayMIC (μM) against H37RvIC50 (nM) against H37RvIC90 (nM) against H37RvCytotoxicity (CC50 in VERO cells, μM)
5f M. tuberculosis0.006-->100
5g M. tuberculosis0.027-->100
5k M. tuberculosis0.0062.56.7>100
5t M. tuberculosis0.029-->100
RifampicinM. tuberculosis0.006---

Data sourced from:[2]

Compound 5k not only showed excellent in vitro potency but also demonstrated significant efficacy in a mouse model of tuberculosis, reducing the bacterial load.[2]

Anticancer Activity

The broader class of pyrazolo[1,5-a]pyridine derivatives has been evaluated for its anticancer potential against a range of human cancer cell lines. While specific data for 6-bromo derivatives is still emerging, the cytotoxicity of related analogs provides strong rationale for their investigation in oncology.

Compound ClassCell LineAssayIC50 (μM)
Pyrazolo[1,5-a]pyridine-3-carboxylatesA549 (Lung)SRBVaries
MCF-7 (Breast)SRBVaries
HCT-116 (Colon)SRBVaries
PC-3 (Prostate)SRBVaries
Pyrazolo[3,4-b]pyridin-6-one derivative (I2)MDA-MB-231 (Breast)MTT3.30
HeLa (Cervical)MTT5.04
MCF-7 (Breast)MTT5.08
HepG2 (Liver)MTT3.71
CNE2 (Nasopharyngeal)MTT2.99
HCT116 (Colon)MTT5.72
Indolo–pyrazole derivative (6c)SK-MEL-28 (Melanoma)MTT3.46

Data compiled from:[3][4][5]

Experimental Protocols

General Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxamides[2]

A general multi-step synthesis is employed, starting from a substituted pyridine.

  • N-amination: The pyridine derivative is reacted with an aminating agent such as O-(2,4-dinitrophenyl)hydroxylamine (DNPH) or O-mesitylenesulfonylhydroxylamine (MSH) in a suitable solvent like acetonitrile or dichloromethane.

  • Cycloaddition: The resulting N-aminopyridinium salt is then treated with a substituted ethyl propiolate in the presence of a base like potassium carbonate in a solvent such as DMF to yield the ethyl pyrazolo[1,5-a]pyridine-3-carboxylate.

  • Saponification: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide in a mixture of ethanol and water.

  • Amide Coupling: The pyrazolo[1,5-a]pyridine-3-carboxylic acid is coupled with a desired amine using standard peptide coupling reagents such as EDCI and HOBt in the presence of a base like triethylamine in a solvent like DMF.

G cluster_synthesis Synthetic Workflow for Pyrazolo[1,5-a]pyridine-3-carboxamides Pyridine Substituted Pyridine N_Aminopyridinium N-Aminopyridinium Salt Pyridine->N_Aminopyridinium N-amination (e.g., DNPH) Ester Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate N_Aminopyridinium->Ester [3+2] Cycloaddition (Ethyl propiolate, K2CO3) Acid This compound Ester->Acid Saponification (e.g., NaOH) Amide Pyrazolo[1,5-a]pyridine-3-carboxamide Derivative Acid->Amide Amide Coupling (Amine, EDCI, HOBt)

A generalized synthetic workflow for the preparation of pyrazolo[1,5-a]pyridine-3-carboxamides.
In Vitro Cytotoxicity Assay (MTT Assay)[5][6]

This protocol is a common method to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 1.0 x 104 cells per well and incubated for 24 hours.

  • Compound Treatment: The synthesized compounds, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. Control wells receive only the vehicle.

  • Incubation: The plate is incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent like DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

G cluster_workflow MTT Cytotoxicity Assay Workflow A Seed Cancer Cells in 96-well plate B Treat with Compounds at various concentrations A->B C Incubate for 48-72 hours B->C D Add MTT solution and incubate C->D E Solubilize formazan crystals D->E F Measure Absorbance E->F G Calculate IC50 values F->G

A typical workflow for determining the in vitro cytotoxicity of compounds using the MTT assay.

Potential Mechanisms of Action and Signaling Pathways

While the exact molecular targets for many this compound derivatives are still under investigation, related heterocyclic scaffolds have been shown to modulate key signaling pathways involved in cell proliferation and survival. For instance, pyrazolo[3,4-b]pyridine derivatives have been identified as inhibitors of tubulin polymerization.[4] Inhibition of tubulin dynamics disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Furthermore, the structurally similar pyrazolo[1,5-a]pyrimidines have been reported to inhibit various protein kinases that are crucial for cancer cell growth and survival. These include Cyclin-Dependent Kinases (CDKs) and kinases in the Raf-MEK-ERK signaling pathway. This pathway is a central regulator of cell proliferation, and its aberrant activation is a hallmark of many cancers. Therefore, it is plausible that derivatives of this compound may exert their anticancer effects by targeting components of this pathway.

G cluster_pathway Potential Inhibition of the Raf-MEK-ERK Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Pyrazolo[1,5-a]pyridine Derivative Inhibitor->RAF Inhibitor->MEK

A diagram illustrating the potential inhibitory action on the Raf-MEK-ERK signaling pathway.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The potent antitubercular activity of its amide derivatives highlights its potential for addressing infectious diseases. Furthermore, the demonstrated cytotoxicity of the broader pyrazolo[1,5-a]pyridine class against various cancer cell lines suggests that this scaffold is a valuable template for the design of new anticancer agents.

Future research should focus on expanding the structure-activity relationship (SAR) for this core, particularly in the context of anticancer activity. The synthesis and evaluation of a broader range of derivatives will be crucial to identify compounds with improved potency and selectivity. Mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by these compounds will be essential for their rational development as clinical candidates. The versatility of the this compound core, combined with the promising biological data for its analogs, positions it as a high-priority scaffold for further investigation in drug discovery programs.

References

Methodological & Application

One-Pot Synthesis of Pyrazolo[1,5-a]pyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of pyrazolo[1,5-a]pyridine derivatives, a class of heterocyclic compounds with significant therapeutic potential. The methodologies outlined are suitable for researchers in medicinal chemistry, organic synthesis, and drug development.

Introduction

Pyrazolo[1,5-a]pyridines are privileged scaffolds in medicinal chemistry, forming the core of various therapeutic agents with activities including anti-cancer, anti-inflammatory, antiviral, and hypnotic properties. One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, offers a streamlined, efficient, and often more sustainable approach to constructing these complex molecules. This document details two distinct and effective one-pot methodologies for the synthesis of substituted pyrazolo[1,5-a]pyridines.

Method 1: Acetic Acid and O₂-Promoted Cross-Dehydrogenative Coupling

This method provides an efficient route to uniquely substituted pyrazolo[1,5-a]pyridine derivatives through a cross-dehydrogenative coupling reaction. The one-pot process involves the reaction of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds in the presence of acetic acid and molecular oxygen.

Experimental Protocol

General Procedure for the Preparation of Pyrazolo[1,5-a]pyridines:

  • To a solution of an appropriate N-amino-2-iminopyridine (3 mmol) and a 1,3-dicarbonyl compound (3 mmol) in ethanol (10 mL), add acetic acid (1.08 g, 6 equivalents).

  • Stir the reaction mixture at 130 °C for 18 hours under an oxygen atmosphere (1 atm).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid product by filtration.

  • Wash the solid with cold ethanol.

  • Dry the product and recrystallize from a suitable solvent (e.g., ethanol or an ethanol/dioxane mixture) to afford the pure pyrazolo[1,5-a]pyridine derivative.[1][2]

Data Presentation
EntryN-amino-2-iminopyridine1,3-Dicarbonyl CompoundProductYield (%)m.p. (°C)
11aEthyl acetoacetate (2a)7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester (4a)94228–229
21bMethyl propionylacetate7-Amino-6-cyano-2-ethyl-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester (4o)84198–199

Data extracted from literature reports.[1][2]

Characterization Data for Selected Product (4a)[1][2]
  • IR (KBr): ν/cm⁻¹ 3454, 3325 (NH₂), 2216 (CN), 1701 (CO)

  • ¹H NMR (600 MHz, DMSO-d₆): δ 1.32 (t, J = 7.2 Hz, 3H), 2.62 (s, 3H), 4.30 (q, J = 7.2 Hz, 2H), 7.20 (s, 1H), 7.48–7.54 (m, 3H), 7.58–7.59 (m, 2H), 7.76 (s, 2H)

  • ¹³C{¹H} NMR (150 MHz, DMSO-d₆): δ 13.6, 13.7, 59.0, 75.4, 102.0, 103.8, 115.7, 127.8, 128.1, 128.5, 137.2, 141.9, 142.6, 147.4, 155.5, 162.4

  • HRMS (EI): m/z calcd. for C₁₈H₁₆N₄O₂ (M⁺) 320.1273, found 320.1268

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents N-amino-2-iminopyridine 1,3-Dicarbonyl Compound Ethanol, Acetic Acid stir Stir at 130°C, 18h under O₂ atmosphere reagents->stir Heat cool Cool to RT stir->cool filter Filter cool->filter wash Wash with Ethanol filter->wash recrystallize Recrystallize wash->recrystallize product Pure Product recrystallize->product

Caption: Workflow for Acetic Acid and O₂-Promoted Synthesis.

Method 2: Sonochemical-Assisted [3+2] Cycloaddition

This protocol describes a highly efficient, one-pot, catalyst-free synthesis of polysubstituted pyrazolo[1,5-a]pyridines via a sonochemical-assisted [3+2] cycloaddition. The reaction involves the cycloaddition of alkyne or alkene derivatives to 2-imino-1H-pyridin-1-amines.

Experimental Protocol

General Procedure for the Sonochemical Synthesis of Pyrazolo[1,5-a]pyridines:

  • Prepare a mixture of a 1-amino-2-iminopyridine derivative (10 mmol) and an appropriate acetylene derivative (10 mmol) in acetonitrile (30 mL).

  • Sonicate the mixture for 20 minutes at 85 °C. Alternatively, the mixture can be heated at reflux for 3 hours.[3]

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature.

  • Collect the resulting solid product by filtration.

  • Wash the solid with ethanol and then dry.

  • Recrystallize the crude product from a suitable solvent (e.g., acetonitrile) to obtain the pure pyrazolo[1,5-a]pyridine derivative.[3]

Data Presentation
Entry1-amino-2-iminopyridineAcetylene DerivativeProductYield (%)m.p. (°C)
13aDimethyl acetylenedicarboxylate (4a)7-Amino-6-cyano-5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid dimethyl ester (5a)92260–261
23fDimethyl acetylenedicarboxylate (4a)7-Amino-6-cyano-5-(4-nitrophenyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid dimethyl ester (5f)89288–289

Data extracted from a literature report.[3]

Characterization Data for Selected Product (5f)[3]
  • IR (KBr): ν (cm⁻¹): 3406, 3307 (NH₂), 2220 (CN), 1735, 1709 (2CO)

  • ¹H NMR (DMSO-d₆, δ): 3.81 (s, 3H, OCH₃), 3.94 (s, 3H, OCH₃), 7.21 (s, 1H, pyridine H4), 7.87 (d, J = 8.4 Hz, 2H, Ar-H), 8.36 (d, J = 8.4 Hz, 2H, Ar-H), 8.60 ppm (s, 2H, NH₂)

  • ¹³C NMR (DMSO-d₆, δ): 51.84, 53.10 (2CH₃), 76.38 (pyridine C6), 102.56, 104.23, 115.81, 123.74, 130.05, 141.11, 142.29, 143.54, 147.81, 148.59, 148.92, 161.53, 163.06 ppm (Ar-C and CN)

  • HRMS (EI): m/z calcd for C₁₈H₁₃N₅O₆ (M⁺) 395.0860; found, 395.0860

Proposed Reaction Pathway

G start 1-Amino-2-iminopyridine + Acetylene Derivative intermediate [3+2] Cycloaddition Intermediate start->intermediate Sonication (85°C, 20 min) or Reflux (3h) product Polysubstituted Pyrazolo[1,5-a]pyridine intermediate->product Annulation

Caption: Proposed [3+2] Annulation Pathway.

Conclusion

The one-pot synthetic strategies presented here offer efficient and versatile access to a range of pyrazolo[1,5-a]pyridine derivatives. The acetic acid and O₂-promoted cross-dehydrogenative coupling provides a metal-free approach, while the sonochemical-assisted [3+2] cycloaddition offers a rapid and catalyst-free alternative. These detailed protocols and accompanying data should serve as a valuable resource for researchers engaged in the synthesis and development of novel heterocyclic compounds for pharmaceutical applications.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for a proposed microwave-assisted synthesis of 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid, an important intermediate in the development of pharmaceuticals for neurodegenerative diseases and oncology.[1] Traditional synthesis methods for this compound are often plagued by low yields and require lengthy reaction times and complex purification procedures, hindering large-scale production.[1] The application of microwave-assisted organic synthesis offers a green and efficient alternative, significantly reducing reaction times and potentially improving yields.[2][3] These protocols are designed to be a valuable resource for researchers in medicinal chemistry and process development.

Introduction

This compound is a key building block in the synthesis of various bioactive molecules.[1] The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry. The conventional synthesis of the target molecule involves a multi-step process that is often inefficient.[1] Microwave-assisted synthesis has emerged as a powerful tool in modern organic chemistry, offering advantages such as rapid heating, increased reaction rates, and improved yields.[4][5] This document outlines a two-step microwave-assisted approach for the synthesis of this compound, starting from 1-amino-3-bromopyridinium salt and ethyl propiolate.

Synthesis Pathway

The proposed microwave-assisted synthesis involves a [3+2] cycloaddition reaction to form the pyrazolo[1,5-a]pyridine core, followed by a saponification reaction to yield the final carboxylic acid.

1-Amino-3-bromopyridinium salt 1-Amino-3-bromopyridinium salt Step1 Microwave-Assisted Cycloaddition 1-Amino-3-bromopyridinium salt->Step1 Ethyl propiolate Ethyl propiolate Ethyl propiolate->Step1 Intermediate This compound ethyl ester Step1->Intermediate Step2 Microwave-Assisted Saponification Intermediate->Step2 Final_Product This compound Step2->Final_Product cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Saponification Reagents1 Combine Reactants: 1-amino-3-bromopyridinium salt, ethyl propiolate, K₂CO₃, DMF Microwave1 Microwave Irradiation (120°C, 15 min) Reagents1->Microwave1 Workup1 Workup: Precipitation in water, Filtration, Drying Microwave1->Workup1 Purification1 Purification: Recrystallization Workup1->Purification1 Reagents2 Combine Reactants: Ethyl Ester, EtOH, NaOH(aq) Purification1->Reagents2 Microwave2 Microwave Irradiation (80°C, 10 min) Reagents2->Microwave2 Workup2 Workup: Acidification with HCl, Filtration, Drying Microwave2->Workup2 Final_Product Final Product: This compound Workup2->Final_Product

References

Application Notes and Protocols: 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid, a key intermediate in the development of various therapeutic agents. This document details the reaction conditions and catalysts for its synthesis and subsequent functionalization through common organic transformations, including Suzuki coupling, amide coupling, and esterification.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process culminating in the saponification of its corresponding ethyl ester.

Synthesis of Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate

The ethyl ester precursor can be synthesized via a cyclization reaction. While multiple routes exist, a common method involves the reaction of 1-amino-3-bromopyridinium sulfonate with ethyl propiolate in the presence of an organic base.

Saponification to this compound

The final step involves the hydrolysis of the ethyl ester to the carboxylic acid.

Experimental Protocol: Saponification of Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate [1]

  • Reaction Setup: In a three-necked flask equipped with a stirrer, add 18 g of ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate and 360 mL of ethanol.

  • Reagent Addition: Cool the mixture to 0°C in an ice bath. Slowly add 90 mL of a 1 M aqueous sodium hydroxide solution at a rate of 20 mL/min.

  • Reaction: Stir the mixture at 0°C for 48 hours.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

    • Acidify the remaining aqueous solution with 12 M hydrochloric acid.

    • Filter the resulting precipitate.

    • Dry the solid to obtain this compound.

Table 1: Summary of Saponification Reaction Conditions [1]

ParameterValue
Starting MaterialEthyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate
Reagent1 M Sodium Hydroxide (aq)
SolventEthanol
Temperature0 - 25°C
Reaction Time24 - 48 hours

Diagram 1: Synthesis of this compound

G cluster_0 Synthesis Pathway A Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate B This compound A->B Saponification C NaOH, Ethanol, 0-25°C C->A

Caption: Synthetic route from the ethyl ester to the carboxylic acid.

Suzuki Coupling Reactions

The bromo-substituent on the pyrazolo[1,5-a]pyridine core serves as a versatile handle for carbon-carbon bond formation via palladium-catalyzed Suzuki coupling reactions. This allows for the introduction of a wide range of aryl and heteroaryl moieties.

While specific examples with this compound are not extensively reported, conditions can be inferred from similar bromo-pyrazolo[1,5-a]pyridine and other nitrogen-containing heterocyclic systems. The carboxylic acid group may require protection or the use of specific basic conditions to avoid interference with the catalytic cycle.

Proposed Experimental Protocol: Suzuki Coupling of this compound

  • Reaction Setup: To a reaction vessel, add this compound (1 equivalent), the desired boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst, a ligand, and a base.

  • Solvent Addition: Add a suitable solvent system, such as a mixture of dioxane and water.

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Reaction: Heat the mixture to the specified temperature and stir for the designated time, monitoring the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Table 2: Proposed Catalysts and Conditions for Suzuki Coupling

Catalyst / LigandBaseSolventTemperature (°C)
Pd(PPh₃)₄K₂CO₃ or Cs₂CO₃Dioxane/H₂O80 - 100
PdCl₂(dppf)K₂CO₃ or K₃PO₄Dioxane/H₂O80 - 100
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100
XPhosPdG2 / XPhosK₃PO₄Dioxane/H₂O90 - 110

Diagram 2: Generalized Suzuki Coupling Pathway

G cluster_1 Suzuki Coupling Start This compound Product 6-Aryl-pyrazolo[1,5-a]pyridine-3-carboxylic acid Start->Product Boronic Ar-B(OH)₂ Boronic->Product Catalyst Pd Catalyst, Base Catalyst->Start

Caption: General scheme for the Suzuki coupling reaction.

Amide Coupling Reactions

The carboxylic acid functionality of this compound is readily converted to a wide array of amides, which are prevalent motifs in medicinal chemistry. This transformation typically requires the activation of the carboxylic acid with a coupling agent.

Proposed Experimental Protocol: Amide Coupling

  • Acid Activation: In a reaction flask, dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., DMF or DCM). Add the coupling agent and, if required, a base (e.g., DIPEA or triethylamine) and stir at room temperature for a short period.

  • Amine Addition: Add the desired amine (1-1.2 equivalents) to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • Work-up:

    • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an appropriate organic solvent.

    • Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate, and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by chromatography or recrystallization.

Table 3: Common Coupling Agents for Amide Bond Formation

Coupling AgentAdditive (if any)BaseSolvent
HATU-DIPEADMF
HBTUHOBtDIPEADMF
EDC·HClHOBtDIPEA or DMAPDCM, DMF
SOCl₂-PyridineDCM, Toluene

Diagram 3: Amide Coupling Workflow

G cluster_2 Amide Coupling Acid This compound Amide 6-Bromopyrazolo[1,5-a]pyridine-3-carboxamide Acid->Amide Amine R-NH₂ Amine->Amide Coupling Coupling Agent, Base Coupling->Acid

Caption: General workflow for amide bond formation.

Esterification Reactions

Esterification of this compound can be achieved under acidic conditions, a common method for converting carboxylic acids to their corresponding esters.

Proposed Experimental Protocol: Acid-Catalyzed Esterification

  • Reaction Setup: Suspend this compound (1 equivalent) in the desired alcohol (which also serves as the solvent).

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux and maintain for several hours. The reaction can be monitored by observing the dissolution of the starting material and by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude ester by column chromatography if necessary.

Table 4: Conditions for Acid-Catalyzed Esterification

CatalystAlcoholTemperature (°C)
H₂SO₄ (catalytic)Methanol, Ethanol, etc.Reflux
p-TsOH (catalytic)Methanol, Ethanol, etc.Reflux

Diagram 4: Esterification Process

G cluster_3 Esterification CarboxylicAcid This compound Ester 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylate CarboxylicAcid->Ester Alcohol R-OH Alcohol->Ester AcidCatalyst Acid Catalyst AcidCatalyst->CarboxylicAcid

Caption: General scheme for acid-catalyzed esterification.

References

Application Note: Synthesis and Evaluation of Pyrazolo[1,5-a]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[1,5-a]pyridine and its aza-bioisostere, pyrazolo[1,5-a]pyrimidine, represent a class of "privileged" heterocyclic scaffolds in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1][2] Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][3] The structural framework of pyrazolo[1,5-a]pyridines effectively mimics the purine core of ATP, allowing these compounds to act as competitive inhibitors in the ATP-binding pocket of various kinases.[2][4]

This versatility has led to the development of potent inhibitors targeting a wide range of kinases, including Tropomyosin receptor kinases (Trk), Cyclin-Dependent Kinases (CDKs), p38 kinase, Phosphoinositide 3-kinases (PI3K), Epidermal Growth Factor Receptor (EGFR), and Janus Kinase (JAK).[1][3][5][6][7][8] This document provides detailed experimental protocols for the synthesis of pyrazolo[1,5-a]pyridine derivatives, methods for their biological evaluation, and a summary of their inhibitory activities.

Synthetic Strategies and Protocols

The construction of the pyrazolo[1,5-a]pyridine core is most commonly achieved through the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-bielectrophilic partner, such as a β-dicarbonyl compound or its synthetic equivalent.[1] Several efficient methodologies have been developed, including conventional heating, microwave-assisted synthesis, and multi-component reactions.[3][4]

G cluster_start Starting Materials cluster_process Core Synthesis cluster_end Product A 3-Aminopyrazole Derivative C Cyclocondensation Reaction A->C B 1,3-Bielectrophilic Reagent (e.g., β-Dicarbonyl Compound) B->C D Pyrazolo[1,5-a]pyridine Core C->D

Caption: General synthetic workflow for the pyrazolo[1,5-a]pyridine core.[1]

Protocol 1: Two-Step Synthesis of 7-Substituted 2-Methylpyrazolo[1,5-a]pyrimidines

This protocol involves the initial synthesis of a β-enaminone intermediate, followed by a cyclocondensation reaction.[1]

Step 1: Synthesis of β-enaminone

  • In a microwave-safe vial, combine a suitable methyl ketone (1.0 mmol) with an excess of N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol).[1]

  • Seal the vial and irradiate the solvent-free mixture in a microwave reactor at 160 °C for 15 minutes.[1]

  • Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, allow the mixture to cool to room temperature. The resulting β-enaminone is often used in the next step without further purification. Typical yields are high (83–97%).[1]

Step 2: Cyclocondensation

  • To the vial containing the crude β-enaminone, add 3-methyl-1H-pyrazol-5-amine (1.0 mmol) and a suitable solvent such as ethanol or acetic acid.

  • Seal the vial and heat the mixture, either conventionally or using microwave irradiation (e.g., 120 °C for 20 minutes), until the reaction is complete as monitored by TLC or LC-MS.[8]

  • Cool the reaction mixture. The product may precipitate upon cooling and can be collected by filtration.

  • If the product does not precipitate, concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/dioxane mixture) to yield the final 7-substituted 2-methylpyrazolo[1,5-a]pyrimidine.[1][9]

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[9]

Protocol 2: One-Pot Synthesis of 3-Halo-Pyrazolo[1,5-a]pyrimidines

This method facilitates the direct introduction of a halogen atom at the 3-position of the pyrazolo[1,5-a]pyrimidine core through a one-pot cyclization and oxidative halogenation.[1][4]

  • In a round-bottom flask, combine the 5-aminopyrazole (1.0 mmol), an enaminone or chalcone (1.0 mmol), and a sodium halide (e.g., NaCl, NaBr) (1.2 mmol).[1][4]

  • Add a suitable solvent, such as acetic acid.

  • Add an oxidizing agent, such as potassium persulfate (K₂S₂O₈), to the mixture.[1]

  • Stir the reaction at room temperature or with gentle heating as required, monitoring its progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to obtain the desired 3-halo-pyrazolo[1,5-a]pyrimidine.[4]

Quantitative Data Summary

Pyrazolo[1,5-a]pyridine and pyrimidine derivatives have demonstrated potent inhibitory activity against a variety of protein kinases. The tables below summarize key quantitative data from published studies.

Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Tropomyosin Receptor Kinases (Trk) [5]

CompoundTarget KinaseIC₅₀ (nM)
32 TrkA1.9
TrkB3.1
TrkC2.3
36 TrkA1.4
TrkB2.4
TrkC1.9

Table 2: Inhibitory Activity of Pyrazolo[1,5-a]pyridine and Pyrimidine Derivatives Against Various Kinases [8][10][11]

CompoundScaffoldTarget KinaseActivity MetricValue
5x Pyrazolo[1,5-a]pyridinePI3K (p110α)IC₅₀0.9 nM
RD-I-53 Pyrazolo[1,5-a]pyrimidineVPS34K_d_0.4 µM
JAK1-JH2 (pseudokinase)K_d_0.5 µM
A2780 Ovarian Cancer Cell LineEC₅₀0.9 µM
15y Pyrazolo[3,4-b]pyridineTBK1IC₅₀0.2 nM
BX795 (Ref.) PyrimidineTBK1IC₅₀7.1 nM

Biological Evaluation Protocols

To determine the inhibitory potential of the newly synthesized compounds, a robust in vitro kinase inhibition assay is essential. The ADP-Glo™ Kinase Assay is a common luminescence-based method that measures the amount of ADP produced in a kinase reaction, which is then converted to a light signal.

G A Compound Preparation (Serial Dilution in DMSO) B Kinase Reaction (Enzyme + Substrate + ATP + Compound) A->B Add to Plate C ADP-Glo™ Reagent Addition (Stops kinase reaction, depletes remaining ATP) B->C Incubate 60 min D Kinase Detection Reagent (Converts ADP to ATP, generates luminescent signal) C->D Incubate 40 min E Data Acquisition (Measure Luminescence) D->E F Data Analysis (Calculate % Inhibition, Determine IC₅₀) E->F

Caption: Experimental workflow for the in vitro kinase inhibition assay.[12][13]

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted for a 384-well plate format, suitable for screening multiple compounds.[12][13]

Materials:

  • Purified recombinant target kinase (e.g., PI3K, TrkA)

  • Kinase-specific substrate and ATP

  • Kinase assay buffer

  • Test compounds serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, flat-bottom 384-well assay plates

  • Luminometer plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the synthesized pyrazolo[1,5-a]pyridine compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of a 384-well plate. Include wells with DMSO only as a 100% activity (vehicle) control.

  • Kinase Reaction: Prepare a master mix containing the kinase assay buffer, the target kinase enzyme, its specific substrate, and ATP.

  • Initiate Reaction: Dispense the kinase reaction mixture into each well of the assay plate containing the test compounds. Include "no kinase" control wells for 0% activity.

  • Incubation: Mix the plate gently on a shaker and incubate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[13]

  • Signal Generation (Step 1): Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation (Step 2): Add the Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase into ATP and, in the presence of luciferase/luciferin, generates a luminescent signal proportional to the ADP concentration.[12] Incubate for 30 minutes at room temperature to stabilize the signal.[12]

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high and low controls. Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[12]

Signaling Pathway Context

Pyrazolo[1,5-a]pyridine inhibitors often target kinases within critical cell signaling pathways. For example, PI3K inhibitors block the phosphorylation of Akt/PKB, a downstream event that promotes cell survival and proliferation.[10][14]

Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt/PKB PIP3->Akt activates Downstream Downstream Signaling (Cell Survival, Proliferation) Akt->Downstream Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt signaling pathway by a pyrazolo[1,5-a]pyridine inhibitor.

References

Application Notes: 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid in the Synthesis of Novel Anti-Tubercular Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M.tb), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M.tb has critically undermined current treatment regimens, creating an urgent need for novel anti-tubercular agents with new mechanisms of action. The pyrazolo[1,5-a]pyridine scaffold has emerged as a promising framework in the development of potent anti-mycobacterial compounds. Specifically, "6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid" serves as a key intermediate, enabling the synthesis of a diverse range of derivatives, particularly pyrazolo[1,5-a]pyridine-3-carboxamides, which have demonstrated remarkable efficacy against both drug-susceptible and drug-resistant M.tb strains.

Therapeutic Potential and Mechanism of Action

Derivatives synthesized from the pyrazolo[1,5-a]pyridine scaffold have exhibited potent in vitro activity, with minimum inhibitory concentrations (MICs) in the nanomolar range against the virulent M.tb H37Rv strain.[1][2] Notably, many of these compounds retain their high potency against clinically isolated MDR-TB strains.[1][2] While the precise mechanism of action for all derivatives is not fully elucidated, some compounds within the broader pyrazolo[1,5-a]pyrimidine class have been associated with various modes of action, including inhibition of cell-wall biosynthesis, isoprene biosynthesis, or iron uptake.[3][4] However, for some pyrazolo[1,5-a]pyrimidin-7(4H)-ones, resistance was conferred by a mutation in a flavin adenine dinucleotide (FAD)-dependent hydroxylase, suggesting a different mechanism from previously identified compounds with a similar core structure.[3][4] This highlights the potential for this scaffold to yield compounds with novel cellular targets.

Structure-Activity Relationships (SAR)

Systematic SAR studies on pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have provided valuable insights for optimizing their anti-tubercular activity. The "6-bromo" substitution on the pyrazolo[1,5-a]pyridine core is a strategic feature, serving as a versatile handle for introducing various chemical moieties via cross-coupling reactions to explore the chemical space and enhance potency. Studies have shown that modifications at different positions of the pyrazolo[1,5-a]pyridine ring and the carboxamide side chain significantly influence the anti-tubercular efficacy. For instance, the introduction of substituted diaryl groups on the side chain has led to compounds with excellent potency against both drug-susceptible and drug-resistant M.tb strains.[5][6]

Quantitative Data Summary

The following table summarizes the in vitro anti-tubercular activity and cytotoxicity of representative pyrazolo[1,5-a]pyridine-3-carboxamide derivatives.

Compound IDR1 Substituent on Pyrazolo[1,5-a]pyridineSide Chain on CarboxamideMIC (μg/mL) vs. M.tb H37RvMIC (μg/mL) vs. INH-resistant M.tbMIC (μg/mL) vs. RMP-resistant M.tbCytotoxicity (CC50 in μM) vs. Vero cellsReference
5g 5-methyl4-((4-(trifluoromethoxy)phenyl)amino)benzyl7.6 nM (as reported)Not ReportedNot Reported>100[1]
5k 5-methoxy4-((4-(trifluoromethoxy)phenyl)amino)benzyl7.6 nM (as reported)Not ReportedNot Reported>100[1]
6j 2-methyl-5-methoxy2-(4-(trifluoromethoxy)phenyl)pyridin-5-ylmethyl<0.002<0.002<0.002>100[5][6]
6l 2-methyl-5-methoxy5-(4-(trifluoromethoxy)phenyl)thiophen-2-ylmethyl<0.002Not ReportedNot Reported>100[5][6]
Hybrid 7 Not specifiedHybrid structure0.0060.003 - 0.014Not ReportedNot specified[7]

Experimental Protocols

1. General Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxamides

The synthesis of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives generally involves a straightforward amidation reaction between a pyrazolo[1,5-a]pyridine-3-carboxylic acid intermediate and a primary amine.[1][5] The key carboxylic acid intermediate can be prepared from substituted pyridines.

Protocol: Synthesis of a Representative Pyrazolo[1,5-a]pyridine-3-carboxamide Derivative

This protocol describes the synthesis of a generic pyrazolo[1,5-a]pyridine-3-carboxamide from this compound and a primary amine.

Materials:

  • This compound

  • Substituted primary amine (e.g., a substituted benzylamine)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar coupling agent

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted primary amine (1.1 eq), BOP (1.2 eq), and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and EtOAc) to afford the desired 6-bromo-N-(substituted)-pyrazolo[1,5-a]pyridine-3-carboxamide.

2. In Vitro Anti-Tubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

Principle: The MABA assay is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of a compound against M.tb. The Alamar Blue indicator turns from blue to pink in the presence of metabolically active cells.

Materials:

  • Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80

  • Alamar Blue reagent

  • 96-well microplates

  • Test compounds and reference drugs (e.g., Isoniazid, Rifampicin)

Procedure:

  • Prepare serial dilutions of the test compounds in a 96-well microplate.

  • Inoculate the wells with a standardized suspension of M.tb H37Rv to a final concentration of approximately 5 x 10⁴ CFU/mL.

  • Include positive (no drug) and negative (no bacteria) control wells.

  • Incubate the plates at 37°C for 5-7 days.

  • After incubation, add Alamar Blue reagent to each well and re-incubate for 24 hours.

  • Observe the color change. The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation start 6-Bromopyrazolo[1,5-a]pyridine- 3-carboxylic acid coupling Amide Coupling (BOP, DIPEA, DMF) start->coupling amine Primary Amine amine->coupling purification Purification (Column Chromatography) coupling->purification product Target Compound (Pyrazolo[1,5-a]pyridine-3-carboxamide) purification->product mic_assay MIC Determination (MABA Assay vs. M.tb H37Rv) product->mic_assay cytotoxicity Cytotoxicity Assay (e.g., vs. Vero cells) product->cytotoxicity dr_testing Testing against Drug-Resistant Strains mic_assay->dr_testing invivo In Vivo Efficacy (Mouse Model) dr_testing->invivo sar_logic cluster_r1 Position 6 cluster_r2 Positions 2, 4, 5, 7 cluster_sidechain Carboxamide Side Chain scaffold Pyrazolo[1,5-a]pyridine Core r1 Bromo Group (Handle for Diversification) scaffold->r1 Functionalization r2 Substituents (e.g., Me, OMe) Modulate Potency scaffold->r2 Substitution sidechain Amine Moiety (e.g., Diaryl Groups) Crucial for Activity scaffold->sidechain Amidation activity Anti-Tubercular Activity r1->activity Enables SAR r2->activity Impacts Potency sidechain->activity Determines Efficacy

References

Application Notes and Protocols: 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid in the Synthesis of RET Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Rearranged during Transfection (RET) receptor tyrosine kinase is a critical signaling protein involved in the normal development of the nervous and renal systems. However, aberrant RET activation, through mutations or chromosomal rearrangements, is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma. This has established RET as a key target for therapeutic intervention. The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. Specifically, derivatives of 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid are key intermediates in the synthesis of a promising class of RET kinase inhibitors. This document provides detailed application notes and protocols for the use of this intermediate in the synthesis and evaluation of novel RET inhibitors.

RET Signaling Pathway

Activated RET kinase initiates a cascade of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation, survival, and differentiation. Constitutive activation of this pathway due to RET aberrations leads to uncontrolled cell growth and tumorigenesis. The diagram below illustrates the simplified RET signaling cascade.

RET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET Receptor GRB2 GRB2/SOS RET->GRB2 Autophosphorylation & Docking PI3K PI3K RET->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->RET Inhibition

Caption: Simplified RET Signaling Pathway and Point of Inhibition.

Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxamide RET Inhibitors

The primary synthetic route to pyrazolo[1,5-a]pyridine-based RET inhibitors from this compound involves an amide coupling reaction. The carboxylic acid is first activated and then reacted with a desired amine to form the corresponding carboxamide. The bromo-substituent on the pyrazolo[1,5-a]pyridine core serves as a versatile handle for introducing further structural diversity, typically through palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, to generate highly potent RET inhibitors.

General Experimental Workflow for Synthesis and Evaluation

The overall process for identifying novel RET kinase inhibitors starting from this compound is outlined below.

experimental_workflow start 6-Bromopyrazolo[1,5-a]pyridine -3-carboxylic acid amidation Amide Coupling (with various amines) start->amidation coupling Pd-catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) amidation->coupling purification Purification & Characterization (HPLC, NMR, MS) coupling->purification biochemical_assay Biochemical Assay (Enzymatic RET Kinase Assay) purification->biochemical_assay cellular_assay Cell-based Assay (RET-dependent cell line) biochemical_assay->cellular_assay sar_analysis Structure-Activity Relationship (SAR) Analysis cellular_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: General workflow for the synthesis and evaluation of RET inhibitors.

Representative Protocol for Amide Coupling

This protocol is adapted from established methods for the synthesis of pyrazolo[1,5-a]pyridine-3-carboxamides.

Materials:

  • This compound

  • Substituted amine (e.g., 4-methoxyaniline)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), BOP or HATU (1.2 eq), and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with DCM or ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 6-bromo-N-(substituted)pyrazolo[1,5-a]pyridine-3-carboxamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Evaluation of Synthesized Inhibitors

In Vitro Biochemical RET Kinase Assay

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant RET kinase. The kinase activity is typically quantified by measuring the phosphorylation of a substrate peptide, often using a luminescence-based method that detects the amount of ATP consumed (e.g., ADP-Glo™ Kinase Assay).

Protocol Outline:

  • Prepare serial dilutions of the test compounds in a suitable buffer (e.g., kinase buffer with a final DMSO concentration ≤1%).

  • In a 384-well plate, add the diluted compounds.

  • Add a solution of recombinant human RET kinase to each well.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent (e.g., ADP-Glo™ reagent followed by Kinase Detection Reagent).

  • Measure the luminescence signal using a plate reader.

  • Calculate the IC50 values by plotting the percent inhibition against the compound concentration.

Cell-Based RET Phosphorylation Assay

Principle: This assay determines the inhibitory effect of the compounds on RET autophosphorylation in a cellular context. A cell line that harbors a RET fusion or mutation (e.g., LC-2/ad cells with CCDC6-RET fusion) is treated with the test compounds, and the level of phosphorylated RET (p-RET) is measured.

Protocol Outline:

  • Seed RET-dependent cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 2-4 hours).

  • Lyse the cells and quantify the total protein concentration.

  • Measure the levels of p-RET and total RET using an immunoassay method such as ELISA or Western blotting.

  • Normalize the p-RET signal to the total RET or a housekeeping protein.

  • Determine the IC50 values by plotting the inhibition of RET phosphorylation against the compound concentration.

Quantitative Data of Representative Pyrazolo[1,5-a]pyridine RET Inhibitors

The following table summarizes the inhibitory activities of representative pyrazolo[1,5-a]pyridine-based RET inhibitors. While not all are directly synthesized from the 6-bromo intermediate in the cited literature, they represent the target structures and their potent biological activities.

Compound IDTargetIC50 (nM)Cell-based Assay (Cell Line)Cellular IC50 (nM)Reference
RET-IN-1 RET (wild-type)1--MedChemExpress
RET (V804M)7--MedChemExpress
RET-IN-5 RET0.4--WO2021213476A1[1]
VEGFR2135.1--WO2021213476A1[1]
APS03118 RET (wild-type)-TT (Medullary Thyroid Cancer)-ACS Publications
RET (V804M)-Ba/F3 KIF5B-RET V804M-ACS Publications
FLT3---ACS Publications
YES---ACS Publications

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of potent and selective RET kinase inhibitors. The straightforward conversion of the carboxylic acid to a carboxamide, followed by further diversification via cross-coupling reactions at the 6-position, provides a robust platform for generating extensive libraries of potential drug candidates. The protocols and data presented herein offer a comprehensive guide for researchers in the field of oncology drug discovery to utilize this key building block in the development of novel therapeutics targeting RET-driven cancers.

References

Application Notes and Protocols: Derivatization of 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a step-by-step guide for the derivatization of 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid, a key intermediate in the synthesis of biologically active compounds.[1] The protocols focus on two primary transformations: amide bond formation at the 3-position carboxylic acid and Suzuki-Miyaura cross-coupling at the 6-position bromine. These derivatizations are crucial for exploring the structure-activity relationships (SAR) of this scaffold, which has shown promise in the development of novel therapeutics, particularly as antitubercular agents.[2][3][4][5]

Derivatization Strategies

The this compound scaffold offers two primary points for chemical modification: the carboxylic acid group and the bromo substituent.

  • Amide Bond Formation: The carboxylic acid at the 3-position is readily converted to a wide range of amides using standard peptide coupling reagents. This modification is essential for modulating the pharmacokinetic and pharmacodynamic properties of the resulting compounds.

  • Suzuki-Miyaura Cross-Coupling: The bromine atom at the 6-position provides a handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl groups. This strategy is instrumental in exploring the steric and electronic requirements for biological activity.

Experimental Protocols

Protocol 1: Amide Bond Formation via HATU Coupling

This protocol describes a general procedure for the synthesis of 6-bromopyrazolo[1,5-a]pyridine-3-carboxamides using O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling agent.

Workflow for Amide Bond Formation:

Amide_Formation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Carboxylic_Acid 6-Bromopyrazolo[1,5-a]pyridine- 3-carboxylic acid Activation Activate Carboxylic Acid with HATU/DIPEA Carboxylic_Acid->Activation Amine Primary or Secondary Amine (R1R2NH) Coupling Add Amine (Stir at RT) Amine->Coupling HATU HATU HATU->Activation Base DIPEA Base->Activation Solvent Anhydrous DMF Solvent->Activation Activation->Coupling Quench Quench with Water Coupling->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Purification Purify by Column Chromatography Extraction->Purification Product 6-Bromo-N-(substituted)- pyrazolo[1,5-a]pyridine- 3-carboxamide Purification->Product Suzuki_Coupling_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Bromo_Compound 6-Bromopyrazolo[1,5-a]pyridine Derivative Degas Degas Mixture Bromo_Compound->Degas Boronic_Acid Arylboronic Acid (Ar-B(OH)2) Boronic_Acid->Degas Catalyst Pd(PPh3)4 Catalyst->Degas Base Na2CO3 (aq) Base->Degas Solvent Dioxane Solvent->Degas Heat Heat under Inert Atmosphere Degas->Heat Quench Quench with Water Heat->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Purification Purify by Column Chromatography Extraction->Purification Product 6-Aryl-pyrazolo[1,5-a]pyridine Derivative Purification->Product Drug_Discovery_Workflow Start 6-Bromopyrazolo[1,5-a]pyridine- 3-carboxylic acid Derivatization Amide Formation & Suzuki Coupling Start->Derivatization Library Library of Derivatives Derivatization->Library Screening In vitro Screening (M. tuberculosis H37Rv) Library->Screening Hit_ID Hit Identification (Low MIC values) Screening->Hit_ID MDR_Screening Screening against MDR-TB strains Hit_ID->MDR_Screening Lead_Opt Lead Optimization (SAR Studies) MDR_Screening->Lead_Opt In_Vivo In vivo Efficacy (Mouse Model) Lead_Opt->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the multi-step synthesis of this compound.

Step 1: De-Boc Reaction of (Methanesulfonyl)oxy)carbamic acid tert-butyl ester
  • Question 1: The de-Boc reaction is sluggish or incomplete. What are the possible causes and solutions?

    • Answer: Incomplete de-Boc reactions can be due to several factors. Ensure the organic acid used (e.g., trifluoroacetic acid) is fresh and anhydrous, as moisture can quench the acid. The reaction temperature might be too low; consider a slight increase while monitoring for potential side reactions. The reaction time may also need to be extended. Use thin-layer chromatography (TLC) to monitor the disappearance of the starting material.

  • Question 2: I am observing significant side product formation during the de-Boc step. How can I minimize this?

    • Answer: Side product formation can arise from the degradation of the starting material or product. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The choice of organic acid and solvent can also influence side reactions. A less harsh acidic condition or a different solvent system might be necessary.

Step 2: Cyclization Reaction
  • Question 3: The yield of the cyclization reaction to form ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate is low. How can I improve it?

    • Answer: Low yields in the cyclization step are a common challenge. The purity of the starting materials, 1-amino-3-bromopyridine sulfonate and ethyl propiolate, is critical.[1] Ensure they are free of impurities. The choice of base and solvent is also crucial. While potassium carbonate is mentioned, other bases like triethylamine or DBU could be explored. The reaction temperature should be carefully optimized; too high a temperature can lead to polymerization of the ethyl propiolate.

  • Question 4: I am observing the formation of regioisomers during cyclization. How can I improve regioselectivity?

    • Answer: The formation of regioisomers is a known challenge in the synthesis of similar heterocyclic systems. The reaction conditions, including the solvent and the base used, can influence the regioselectivity. It is advisable to screen different solvents and bases to find the optimal conditions for the desired isomer. Purification of the desired regioisomer can often be achieved using column chromatography.

Step 3: Saponification (Ester Hydrolysis)
  • Question 5: The saponification of the ethyl ester is incomplete. What should I do?

    • Answer: Incomplete saponification can be addressed by increasing the reaction time or the temperature. Ensure that a sufficient excess of the base (e.g., sodium hydroxide) is used. The choice of solvent can also play a role; a co-solvent like methanol or ethanol can improve the solubility of the ester and facilitate the reaction. Monitor the reaction by TLC until the starting ester spot has completely disappeared.

  • Question 6: I am seeing degradation of the product during saponification. How can I prevent this?

    • Answer: The pyrazolo[1,5-a]pyridine ring system can be sensitive to harsh basic conditions, especially at elevated temperatures. To minimize degradation, conduct the reaction at a lower temperature (e.g., 0-25°C) and for a shorter duration if possible. Using a milder base or a different solvent system could also be beneficial. It is important to work up the reaction as soon as it is complete.

Step 4: Acidification
  • Question 7: The precipitation of the final product upon acidification is poor, leading to low isolated yield. What can I do?

    • Answer: Poor precipitation can be due to the product being too soluble in the reaction mixture. Ensure the pH is adjusted correctly to fully protonate the carboxylate. Cooling the mixture in an ice bath can often promote crystallization. If the product remains in solution, extraction with a suitable organic solvent (e.g., ethyl acetate) followed by drying and evaporation of the solvent is an alternative isolation method.

  • Question 8: The final product is impure after acidification and filtration. What are the likely impurities and how can I remove them?

    • Answer: Impurities could include unreacted starting materials, byproducts from previous steps, or salts. Washing the filter cake with cold water can help remove inorganic salts. If organic impurities are present, recrystallization from a suitable solvent or solvent mixture is a common purification technique. For stubborn impurities, column chromatography may be necessary, although this is less ideal for large-scale production.[1]

Data Presentation

Table 1: Summary of Reported Yields for Key Intermediates

IntermediateReported YieldPurification MethodReference
This compound ethyl ester40%Crystallization[1]
This compound<10%Silica Gel Column[1]

Experimental Protocols

A patented method for the synthesis of this compound involves a four-step process.[1]

Step 1: De-Boc Reaction

  • (Methanesulfonyl)oxy)carbamic acid tert-butyl ester is treated with an organic acid to remove the Boc protecting group, yielding hydroxylamine-O-sulfonic acid.

Step 2: Cyclization Reaction

  • 1-amino-3-bromopyridine sulfonate is reacted with ethyl propiolate in the presence of a base such as potassium carbonate to form ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate.

Step 3: Saponification

  • The ethyl ester intermediate is hydrolyzed using a base, such as 1M sodium hydroxide solution in ethanol, to yield the corresponding carboxylate salt.[1]

Step 4: Acidification

  • The reaction mixture is acidified with an acid like hydrochloric acid to precipitate the final product, this compound. The product is then collected by filtration and dried.[1]

Visualizations

Synthesis_Workflow cluster_0 Step 1: De-Boc Reaction cluster_1 Step 2: Cyclization cluster_2 Step 3: Saponification cluster_3 Step 4: Acidification A ((Methanesulfonyl)oxy) carbamic acid tert-butyl ester B Hydroxylamine-O-sulfonic acid A->B  Organic Acid   C 1-amino-3-bromopyridine sulfonate E Ethyl 6-bromopyrazolo[1,5-a] pyridine-3-carboxylate C->E  K2CO3   D Ethyl Propiolate D->E  K2CO3   F Carboxylate Salt E->F  NaOH, Ethanol   G 6-Bromopyrazolo[1,5-a] pyridine-3-carboxylic acid F->G  HCl  

Caption: Synthetic pathway for this compound.

Troubleshooting_Yield Start Low Yield Observed Purity Check Starting Material Purity Start->Purity Conditions Optimize Reaction Conditions Purity->Conditions [Purity OK] Failure Consult Further Literature Purity->Failure [Impure] Purification Improve Purification Method Conditions->Purification [Optimization Fails] Success Yield Improved Conditions->Success [Optimized] Purification->Success [Improved] Purification->Failure [No Improvement]

Caption: Decision tree for troubleshooting low reaction yield.

Experimental_Workflow Start Start Synthesis Step1 De-Boc Reaction Start->Step1 TLC1 TLC Monitoring Step1->TLC1 TLC1->Step1 [Incomplete] Step2 Cyclization TLC1->Step2 [Complete] TLC2 TLC Monitoring Step2->TLC2 TLC2->Step2 [Incomplete] Step3 Saponification TLC2->Step3 [Complete] TLC3 TLC Monitoring Step3->TLC3 TLC3->Step3 [Incomplete] Step4 Acidification TLC3->Step4 [Complete] Isolation Filtration & Drying Step4->Isolation Analysis Purity & Yield Analysis Isolation->Analysis End Final Product Analysis->End

Caption: General experimental workflow with in-process controls.

References

Technical Support Center: Synthesis of 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthesis of 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions.

Issue 1: Low Yield of the Desired Product

A low overall yield is a common challenge in the multi-step synthesis of this compound. The issue can often be traced back to specific steps in the reaction sequence.

Potential CauseRecommended Solutions
Incomplete Amination: The initial amination of the starting bromopyridine may be inefficient.- Ensure the purity of the starting materials. - Optimize reaction temperature and time. - Consider using a more reactive aminating agent or a suitable catalyst.
Poor 1-Aminopyridinium Salt Formation: The formation of the pyridinium salt, a precursor to the key ylide intermediate, may be incomplete.- Verify the quality of the aminating reagent (e.g., hydroxylamine-O-sulfonic acid). - Ensure anhydrous reaction conditions if necessary.
Inefficient Cycloaddition: The [3+2] cycloaddition reaction is a critical step. Low efficiency can be due to suboptimal conditions or reagent quality.- Use freshly distilled ethyl propiolate. - Optimize the base and solvent used for the in-situ generation of the pyridinium ylide. - Carefully control the reaction temperature, as side reactions can occur at elevated temperatures.
Incomplete Hydrolysis: The final saponification of the ethyl ester to the carboxylic acid may not go to completion.- Increase the reaction time or the concentration of the base (e.g., NaOH or KOH). - Ensure adequate mixing to facilitate the hydrolysis of the ester, which may have limited solubility.
Product Loss During Work-up and Purification: Significant amounts of the product can be lost during extraction and purification steps.- Optimize the pH for the extraction of the carboxylic acid. - Use a minimal amount of solvent for recrystallization to avoid product loss. - If using column chromatography, select an appropriate stationary phase and eluent system to minimize tailing and ensure good separation.

Issue 2: Presence of Significant Impurities in the Final Product

The presence of impurities, often indicated by extra peaks in NMR or LC-MS analysis, can complicate purification and affect the quality of the final product.

Potential Impurity/ByproductLikely OriginRecommended Action
Unreacted Starting Materials: (e.g., 3,5-Dibromopyridine)Incomplete amination reaction.Optimize the stoichiometry of reagents and reaction conditions for the amination step. Purify the intermediate product before proceeding.
Isomeric Aminobromopyridines: Non-regioselective amination.Use a more regioselective amination method or purify the desired isomer using column chromatography.
Regioisomers of the Final Product: (e.g., 4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid)Lack of regioselectivity in the [3+2] cycloaddition reaction.While the electronics of the reactants usually favor one regioisomer, changes in solvent or temperature can sometimes influence the outcome. Careful analysis (e.g., 2D NMR) is required to identify the isomers. Purification is typically achieved by fractional crystallization or preparative HPLC.
Ethyl 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylate: Incomplete hydrolysis of the ester intermediate.Extend the hydrolysis reaction time or use a higher concentration of the base. Monitor the reaction by TLC or LC-MS until the starting ester is fully consumed.
Decarboxylated Byproduct: (6-Bromopyrazolo[1,5-a]pyridine)Occurs if the final product is subjected to high temperatures, especially under acidic or basic conditions.Avoid excessive heating during the final work-up and purification steps.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely employed method involves a multi-step synthesis starting from a brominated pyridine. The key steps are the formation of a 1-aminopyridinium salt followed by a [3+2] cycloaddition reaction with an alkyne, and subsequent hydrolysis of the resulting ester. A patent for this compound describes a process involving the amination of tribromopyridine, salt formation, cyclization with ethyl propiolate, and ester hydrolysis[1].

Q2: I observe the formation of a significant amount of an isomeric byproduct. How can I identify and separate it?

A2: The most likely isomeric byproducts are regioisomers formed during the [3+2] cycloaddition step. These isomers will have the same mass as the desired product but different substitution patterns on the pyrazolo[1,5-a]pyridine core. Identification can be achieved using 2D NMR techniques (e.g., NOESY, HMBC) to establish the connectivity of the protons and carbons. Separation of these isomers can be challenging but is often achievable through fractional crystallization from a suitable solvent system or by using preparative high-performance liquid chromatography (HPLC).

Q3: My final product is difficult to purify by simple crystallization. What other methods can I try?

A3: Due to the presence of various potential impurities, simple crystallization may not be sufficient. Column chromatography on silica gel is a common purification method, as mentioned in the patent literature[1]. It is important to choose an appropriate eluent system to achieve good separation. For acidic compounds like the target molecule, adding a small amount of acetic acid to the eluent can sometimes improve the peak shape and separation. If acidic conditions are not suitable, neutralization to the corresponding salt and purification via reverse-phase chromatography might be an option.

Q4: Can I use a different alkyne in the cycloaddition step?

A4: Yes, the [3+2] cycloaddition reaction is versatile and can be performed with various electron-deficient alkynes. Using a different propiolate ester (e.g., methyl or tert-butyl propiolate) is feasible and would result in the corresponding ester of the target molecule. The choice of the ester group can sometimes influence the ease of the final hydrolysis step.

Experimental Protocols

Key Synthetic Step: [3+2] Cycloaddition and Saponification

This protocol is a generalized procedure based on common methods for the synthesis of pyrazolo[1,5-a]pyridines.

  • Formation of the Pyrazolo[1,5-a]pyridine Ester:

    • To a solution of the 1-amino-3-bromopyridinium salt (1.0 eq.) in a suitable solvent (e.g., DMF, acetonitrile), add a base (e.g., K₂CO₃, Et₃N, 2.0-3.0 eq.) at room temperature under an inert atmosphere.

    • To the resulting suspension, add ethyl propiolate (1.1-1.5 eq.) dropwise.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate.

  • Saponification to the Carboxylic Acid:

    • Dissolve the crude ester in a mixture of an alcohol (e.g., ethanol, methanol) and water.

    • Add an aqueous solution of a base (e.g., NaOH, KOH, 2.0-5.0 eq.) and stir the mixture at room temperature or with gentle heating.

    • Monitor the hydrolysis by TLC or LC-MS until the ester is completely consumed.

    • Remove the alcohol under reduced pressure.

    • Acidify the remaining aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4 to precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Visualizations

experimental_workflow cluster_step1 Step 1: Amination cluster_step2 Step 2: Cycloaddition cluster_step3 Step 3: Hydrolysis A 3,5-Dibromopyridine C 1-Amino-3-bromopyridine A->C Reaction B Aminating Agent B->C Reagent E Ethyl 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylate C->E [3+2] Cycloaddition D Ethyl Propiolate D->E Reagent G This compound E->G Saponification F Base (e.g., NaOH) F->G Reagent

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_analysis Analysis cluster_troubleshooting Troubleshooting Actions start Low Yield or Impurities Detected analysis_type Identify the problematic step via TLC/LC-MS/NMR start->analysis_type check_reagents Check Purity of Starting Materials and Reagents analysis_type->check_reagents optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent, Base) analysis_type->optimize_conditions purification Improve Purification Method (Crystallization, Chromatography) analysis_type->purification end_node Improved Yield and Purity check_reagents->end_node optimize_conditions->end_node purification->end_node

References

Purification of "6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid" by silica gel chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the purification of this compound by silica gel chromatography.

Frequently Asked Questions (FAQs)

Q1: My this compound is sticking to the top of the silica gel column and won't elute. What is causing this?

This is a common issue when purifying polar, acidic compounds like this compound. The carboxylic acid group can strongly interact with the polar silanol groups on the surface of the silica gel through hydrogen bonding, leading to very strong retention or even irreversible adsorption.[1][2][3]

Q2: I am observing significant peak tailing during the column chromatography of my compound. How can I resolve this?

Peak tailing is often observed with compounds that have acidic or basic functional groups.[1][2] In the case of this carboxylic acid, strong interactions with the silica gel can lead to a non-uniform elution front. To mitigate this, consider adding a small amount of a competitive acidic modifier, like acetic acid or formic acid, to your mobile phase.[3] This can help to saturate the active sites on the silica gel and achieve a more symmetrical peak shape.

Q3: How do I choose an appropriate solvent system for the purification of this compound?

Given the polar nature of this compound, a polar solvent system will be necessary. A common starting point for such compounds is a mixture of a moderately polar solvent like dichloromethane (DCM) or ethyl acetate with a more polar solvent like methanol.[3] You can start with a low percentage of methanol (e.g., 1-5%) and gradually increase the polarity to achieve the desired elution. The addition of a small amount of acetic acid (e.g., 0.1-1%) to the mobile phase is also recommended to improve peak shape and reduce tailing.

Q4: My compound appears to be degrading on the silica gel. What can I do?

While less common for this specific compound, some molecules can be sensitive to the acidic nature of silica gel.[2][4] If you suspect degradation, you can perform a 2D TLC stability test.[3][4] Spot your compound on a TLC plate, run it in a solvent system, dry the plate completely, and then rotate it 90 degrees and run it again in the same solvent system. If new spots appear off the diagonal, it indicates degradation.[3] To address this, you could try using deactivated silica gel or an alternative stationary phase like alumina.[4][5]

Q5: I have poor solubility of my crude product in the initial mobile phase. How should I load my sample onto the column?

If your compound has low solubility in the eluent, dry loading is the recommended method.[3][6] This involves pre-adsorbing your sample onto a small amount of silica gel. Dissolve your crude product in a suitable solvent in which it is soluble, add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of your prepared column.[3][6]

Troubleshooting Guide

The following table summarizes common problems, potential causes, and recommended solutions for the purification of this compound by silica gel chromatography.

Problem Potential Cause(s) Recommended Solution(s)
Compound does not elute - Mobile phase polarity is too low.- Strong interaction between the carboxylic acid and silica gel.[1][3]- Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., methanol).- Add a small amount of acetic or formic acid (0.1-1%) to the mobile phase to compete with the analyte for binding sites on the silica.[3]
Significant peak tailing - Strong, non-ideal interactions between the acidic compound and the silica surface.[1][2]- Add a small amount of acetic or formic acid to the mobile phase.- Consider using a less acidic stationary phase if the problem persists.
Co-elution with impurities - The chosen solvent system does not provide adequate separation.- Optimize the mobile phase. Try different solvent combinations (e.g., ethyl acetate/methanol, DCM/ethyl acetate/methanol).- If using a gradient elution, make it shallower to improve resolution.[5]
Low recovery of the compound - Irreversible adsorption to the silica gel.- Compound decomposition on the column.[2][4]- Add an acidic modifier to the eluent.- Test for compound stability on silica using 2D TLC.[3][4] If unstable, consider a different stationary phase like neutral alumina.[4]
Sample precipitation at the top of the column - Poor solubility of the crude material in the eluent.- Use the dry loading technique to introduce the sample to the column.[3][6]

Experimental Protocol: Silica Gel Chromatography of this compound

This protocol provides a general methodology. Optimization may be required based on the specific impurity profile of your crude material.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Acetic Acid (AcOH), glacial

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass column for chromatography

  • Sand

  • Collection tubes

2. Preparation of the Mobile Phase:

  • Prepare a stock solution of the polar modifier: 1% acetic acid in methanol.

  • Prepare the initial mobile phase by mixing DCM and the methanolic acetic acid solution. A starting point could be 98:2 (v/v) DCM: (MeOH with 1% AcOH).

  • Prepare a more polar mobile phase for gradient elution, for example, 90:10 (v/v) DCM: (MeOH with 1% AcOH).

3. Thin Layer Chromatography (TLC) Analysis:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., a small amount of methanol).

  • Spot the dissolved sample onto a TLC plate.

  • Develop the TLC plate in various ratios of DCM: (MeOH with 1% AcOH) to find a solvent system that gives your desired compound an Rf value of approximately 0.2-0.3.

4. Column Packing:

  • Securely clamp the chromatography column in a vertical position.

  • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, less polar mobile phase.

  • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

  • Add a layer of sand on top of the packed silica gel to prevent disturbance during sample loading.

  • Wash the packed column with the initial mobile phase until the silica bed is stable.

5. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude this compound in a minimal amount of a solvent in which it is highly soluble (e.g., methanol or DCM).

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.

  • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[3]

  • Carefully add this powder onto the layer of sand at the top of the packed column.

6. Elution and Fraction Collection:

  • Carefully add the initial mobile phase to the top of the column.

  • Begin eluting the column, collecting fractions in appropriately sized test tubes or vials.

  • Monitor the elution of the compound by TLC analysis of the collected fractions.

  • If the compound is eluting too slowly, gradually increase the polarity of the mobile phase by increasing the percentage of the methanolic acetic acid solution.

  • Once the desired compound has fully eluted, the column can be flushed with a highly polar solvent to remove any remaining materials.

7. Product Isolation:

  • Combine the fractions containing the pure product as determined by TLC.

  • Remove the solvent from the combined fractions under reduced pressure using a rotary evaporator to yield the purified this compound.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the purification of this compound.

TroubleshootingWorkflow Troubleshooting Workflow for Silica Gel Chromatography Start Start Purification TLC_Analysis Perform TLC Analysis Start->TLC_Analysis Problem_Identified Problem Identified? TLC_Analysis->Problem_Identified No_Elution Compound Not Eluting Problem_Identified->No_Elution Yes Tailing_Observed Peak Tailing Observed Problem_Identified->Tailing_Observed Co_elution Co-elution of Impurities Problem_Identified->Co_elution Low_Recovery Low Recovery Problem_Identified->Low_Recovery Run_Column Run Column Chromatography Problem_Identified->Run_Column No Increase_Polarity Increase Mobile Phase Polarity No_Elution->Increase_Polarity Add_Acid Add Acetic Acid to Mobile Phase Tailing_Observed->Add_Acid Optimize_Solvent Optimize Solvent System (Gradient) Co_elution->Optimize_Solvent Check_Stability Check Compound Stability (2D TLC) Low_Recovery->Check_Stability Re_evaluate Re-evaluate and Optimize Increase_Polarity->Re_evaluate Add_Acid->Re_evaluate Optimize_Solvent->Re_evaluate Check_Stability->Re_evaluate Pure_Product Pure Product Obtained Run_Column->Pure_Product Re_evaluate->TLC_Analysis

Caption: A flowchart illustrating the troubleshooting steps for common issues encountered during the purification of this compound via silica gel chromatography.

References

Technical Support Center: Troubleshooting Low Yield in Pyrazolo[1,5-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of pyrazolo[1,5-a]pyridines, with a focus on troubleshooting low product yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My pyrazolo[1,5-a]pyridine synthesis is resulting in a very low yield. What are the common causes and how can I troubleshoot this?

A1: Low yields in pyrazolo[1,5-a]pyridine synthesis are a frequent issue and can arise from several factors throughout the experimental process. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause. The primary areas to investigate are the purity of starting materials, the reaction conditions, and the work-up procedure.

Troubleshooting Workflow:

Below is a logical workflow to diagnose the cause of low yield.

Troubleshooting_Workflow start Low Yield Observed check_purity 1. Verify Purity of Starting Materials start->check_purity optimize_conditions 2. Optimize Reaction Conditions check_purity->optimize_conditions If Purity is Confirmed successful_synthesis Improved Yield check_purity->successful_synthesis Impurity Identified and Rectified review_workup 3. Review Work-up & Purification optimize_conditions->review_workup If Yield is Still Low solvent Solvent Screen catalyst Catalyst Selection & Loading temperature Temperature & Reaction Time energy_source Energy Source (Thermal vs. Microwave) review_workup->successful_synthesis Problem Identified

Caption: A stepwise guide to troubleshooting low yields in pyrazolo[1,5-a]pyridine synthesis.

Q2: How critical is the purity of my starting materials, such as aminopyrazoles and β-dicarbonyl compounds?

A2: The purity of your starting materials is paramount. Impurities can act as catalysts for side reactions, consume reagents, or inhibit the desired reaction, all of which can drastically reduce the yield of your target pyrazolo[1,5-a]pyridine.[1][2]

Recommendations:

  • Characterization: Always verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point).

  • Purification: If impurities are detected, purify the starting materials by recrystallization or column chromatography before use.[2]

Q3: My starting materials are pure, but the yield is still low. How should I optimize the reaction conditions?

A3: Reaction conditions play a pivotal role in the successful synthesis of pyrazolo[1,5-a]pyridines. Key parameters to optimize include the choice of solvent, catalyst, reaction temperature, and reaction time.

Solvent Effects

The solvent influences the solubility of reactants and can affect reaction kinetics.[2] A solvent screen is often a valuable optimization step.

SolventTypical ConditionsNotes
Acetic Acid Often used as both solvent and catalyst.Can lead to high yields, especially in condensation reactions.[1]
Ethanol A common solvent for many organic reactions.Effective in some three-component reactions.[2]
Toluene Higher boiling point allows for increased reaction temperatures.Can be beneficial if higher temperatures are required.[3]
DMF Used in reactions with chalcones.Often requires a base like KOH.[4]
Solvent-free Elevated temperatures (e.g., 100°C).Has been shown to result in high yields in certain cases.[2]
Catalyst Selection and Loading

The choice of catalyst, and its concentration, can significantly impact the reaction outcome.[2] Both acid and base catalysis are common for pyrazolo[1,5-a]pyridine synthesis.[1]

Catalyst TypeExamplesTypical LoadingNotes
Acid Catalysts Acetic acid, H₂SO₄, ZrCl₄Catalytic amountsAcetic acid can also serve as the solvent.[1][2]
Base Catalysts K₂CO₃, KOH, NaOMeCatalytic to stoichiometricA non-nucleophilic base is often preferred.[3][4]
Palladium Catalysts PdCl₂ with PPh₃2.5 mol%Used in cross-coupling reactions to build the pyridine ring.[3]
Temperature and Reaction Time

These parameters are often interdependent. Suboptimal temperature or reaction duration can lead to incomplete reactions or product degradation.[2]

Recommendations:

  • Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and to check for the consumption of starting materials and the formation of the product.[1][2]

  • Incremental Increases: If the reaction is sluggish, incrementally increase the temperature and continue to monitor by TLC.[1] Many syntheses require elevated temperatures (reflux).[1]

Energy Source: Conventional Heating vs. Microwave Irradiation

Microwave-assisted synthesis can be a powerful tool for improving yields and reducing reaction times.

Energy SourceTypical Reaction TimeYieldReference
Thermal Heating 24 hours15%[3]
Microwave Irradiation 20 minutesSignificantly enhanced[3]
Sonication 20 minutes69%[5][6]
Thermal Heating 180 minutes54%[5][6]

Q4: Could my work-up and purification procedure be the cause of low yield?

A4: Yes, significant product loss can occur during the work-up and purification stages. Pyrazolo[1,5-a]pyridines can be challenging to purify due to their polarity and the potential for co-eluting byproducts.

Recommendations:

  • Work-up: Ensure a proper work-up procedure to remove catalysts and inorganic salts before purification.

  • Column Chromatography:

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[2]

  • Visualization on TLC: Use UV light (254 nm) to visualize aromatic compounds, which typically appear as dark spots. Staining with iodine vapor can also be effective.[2]

Experimental Protocols

General Procedure for Three-Component Synthesis of Pyrazolo[3,4-b]pyridines (as an analogous system with similar troubleshooting principles):

This protocol is adapted from a method for a related pyrazolo-pyridine system and illustrates a common synthetic approach.

  • To a solution of an α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C.

  • Degas the reaction mixture.

  • Add ZrCl₄ (0.15 mmol) to the mixture.

  • Stir the reaction mixture vigorously at 95 °C for 16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, perform an appropriate aqueous work-up to remove the catalyst and solvents.

  • Purify the crude product by column chromatography on silica gel.[2]

General Procedure for Acetic Acid and O₂-Promoted Synthesis of Pyrazolo[1,5-a]pyridines:

  • Prepare independent solutions of N-amino-2-imino-pyridines (3 mmol) and 1,3-dicarbonyl compounds (3 mmol) in ethanol (10 mL).

  • Add acetic acid (1.08 g, 6 equivalents) to the reaction mixture.

  • Stir the mixture at 130 °C for 18 hours under an O₂ atmosphere (1 atm).[7]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography.

Signaling Pathways and Logical Relationships

The synthesis of pyrazolo[1,5-a]pyridines is a chemical transformation and does not involve biological signaling pathways in the context of the reaction itself. However, the logical relationship between reaction components and the final product can be visualized.

Synthesis_Pathway cluster_reactants Starting Materials cluster_conditions Reaction Conditions aminopyrazole Aminopyrazole product Pyrazolo[1,5-a]pyridine aminopyrazole->product dicarbonyl β-Dicarbonyl Compound dicarbonyl->product catalyst Catalyst (Acid or Base) catalyst->product solvent_temp Solvent & Temperature solvent_temp->product

Caption: Key components for the synthesis of pyrazolo[1,5-a]pyridines.

References

Optimization of reaction time and temperature for pyrazolopyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful synthesis of pyrazolopyridines. This guide focuses on optimizing reaction time and temperature to improve yield and purity.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of pyrazolopyridine derivatives in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My three-component synthesis of a pyrazolopyridine derivative is resulting in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

  • Answer: Low yields in multicomponent reactions for pyrazolopyridine synthesis are a common challenge and can arise from several factors.[1] Here is a step-by-step guide to troubleshoot the issue:

    • Purity of Starting Materials: The purity of reactants, especially the aminopyrazole, is critical as impurities can interfere with the reaction. It is recommended to use high-purity starting materials, and if necessary, recrystallize or purify them before use.[1]

    • Catalyst Selection and Activity: The choice and amount of catalyst can significantly influence the reaction outcome.[1] Ensure the catalyst is active and used in the appropriate amount as specified in the literature for similar transformations.

    • Solvent Effects: The solvent plays a crucial role in the solubility of reactants and the overall reaction kinetics.[1] The choice of solvent can significantly impact the reaction's success.

    • Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete reactions or the degradation of the product.[1] It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal time and to experiment with different temperatures to find the ideal condition.[1] Some reactions proceed at room temperature, while others require heating.[1]

    • Work-up Procedure: An appropriate work-up procedure is essential to remove catalysts and inorganic salts, which can affect the isolated yield.[1] This typically involves quenching the reaction, extracting the product with a suitable organic solvent, washing with brine, and drying over an anhydrous salt like Na2SO4 before solvent evaporation.[1]

Issue 2: Formation of Regioisomers

  • Question: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity, and what is the best way to separate the isomers?

  • Answer: The formation of regioisomers is a known challenge in the synthesis of pyrazolopyridines, particularly when using unsymmetrical starting materials.[1]

    • Controlling Regioselectivity: The choice of catalyst and solvent can influence regioselectivity.[1] It is highly recommended to consult the scientific literature for specific examples that are structurally similar to your target molecule to find optimized conditions.

    • Separation of Regioisomers: Flash column chromatography is the most common method for separating regioisomers.[1] The selection of the eluent system is critical for successful separation. A gradient of hexane and ethyl acetate is a common starting point for many organic compounds.[1]

Issue 3: Difficulties in Product Purification

  • Question: I am struggling to purify my pyrazolopyridine product. What are the recommended methods?

  • Answer: The purification of pyrazolopyridines can be challenging due to their polarity and the potential for co-eluting byproducts.

    • Column Chromatography:

      • Stationary Phase: Silica gel is the most commonly used stationary phase.[1]

      • Mobile Phase: A systematic approach to eluent selection is recommended. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate.[1]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from various studies to aid in the optimization of your reaction conditions.

Table 1: Effect of Catalyst on Reaction Time and Yield

CatalystAmount (mol%)SolventTemperature (°C)Time (min)Yield (%)Reference
Alg@SBA-15/Fe3O40.02 gEtOHRoom Temp20-3090-97[2]
Fe3O4@MIL-101(Cr)-N(CH2PO3)220 mgSolvent-free100-High[1]
L-proline-EtOH8030-60-
Acetic Acid--150-16015-2065-88[3]
Acetic Acid / Triethylamine--150-16015-2086-98[3]

Table 2: Influence of Solvent and Temperature on Reaction Time

SolventTemperature (°C)TimeYield (%)Reference
EthanolReflux7-10 h-
None (Microwave)Reflux1.5-2 h-
None100-1101.5-12 hHigh[3]
None1605 h-[3]
Acetic AcidReflux12 h44-99[3]
Water9016 h-[3][4]
Methanol / HClRoom Temp16 h-[3][4]
1.0 M NaOH in Glycol1205-12 min>90[3]

Experimental Protocols

General Procedure for Three-Component Synthesis of Pyrazolo[3,4-b]pyridines

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reactant Mixture: In a suitable reaction vessel, combine the aldehyde (1 mmol), 5-aminopyrazole derivative (1 mmol), and the active methylene compound (1 mmol).

  • Catalyst Addition: Add the chosen catalyst (e.g., 20 mg of Fe3O4@MIL-101(Cr)-N(CH2PO3)2) to the mixture.[1]

  • Reaction Conditions: Stir the reaction mixture at the optimized temperature (e.g., 100 °C) under solvent-free conditions or in a suitable solvent as determined from optimization studies.[1]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure pyrazolopyridine derivative.

Mandatory Visualizations

experimental_workflow start Start reactants Combine Aldehyde, 5-Aminopyrazole, & Active Methylene Compound start->reactants catalyst Add Catalyst reactants->catalyst reaction Stir at Optimized Temperature & Time catalyst->reaction monitor Monitor Reaction by TLC reaction->monitor monitor->reaction Incomplete workup Reaction Work-up (Quench, Extract, Wash) monitor->workup Complete purify Purification (Column Chromatography or Recrystallization) workup->purify product Pure Pyrazolopyridine Product purify->product troubleshooting_workflow start Low or No Yield check_purity Check Purity of Starting Materials start->check_purity check_catalyst Verify Catalyst Activity and Loading check_purity->check_catalyst Purity Confirmed optimize_solvent Optimize Solvent System check_catalyst->optimize_solvent Catalyst OK optimize_temp_time Optimize Reaction Temperature and Time optimize_solvent->optimize_temp_time Solvent Optimized improve_workup Improve Work-up & Purification optimize_temp_time->improve_workup Conditions Optimized success Improved Yield improve_workup->success signaling_pathway ext_signal External Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase ext_signal->receptor kinase_cascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) receptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor cellular_response Cellular Response (Proliferation, Survival) transcription_factor->cellular_response pyrazolopyridine Pyrazolopyridine Inhibitor pyrazolopyridine->inhibition

References

Avoiding regioisomer formation in pyrazolo[1,5-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to regioisomer formation during the synthesis of pyrazolo[1,5-a]pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the common regioisomers formed during pyrazolo[1,5-a]pyridine synthesis?

A1: The most common regioisomers are the 2-substituted and 3-substituted pyrazolo[1,5-a]pyridines. The formation of these isomers is particularly prevalent when using unsymmetrical starting materials, such as substituted N-aminopyridinium salts and unsymmetrical 1,3-dicarbonyl compounds or their equivalents.

Q2: What are the primary factors that influence regioselectivity in this synthesis?

A2: Several factors can influence the regiochemical outcome of the reaction:

  • Steric Hindrance: Bulky substituents on either the N-aminopyridinium ylide or the reaction partner can direct the cyclization to the less sterically hindered position.

  • Electronic Effects: The electronic nature of substituents on the starting materials plays a crucial role. Electron-donating or electron-withdrawing groups can influence the nucleophilicity and electrophilicity of the reacting centers, thereby favoring the formation of one regioisomer over the other.

  • Reaction Conditions: Temperature, solvent, and the presence of catalysts (acids, bases, or metal catalysts) can significantly impact the reaction pathway and, consequently, the regioselectivity.[1]

  • Nature of the Dipolarophile: In [3+2] cycloaddition reactions, the choice of alkene or alkyne as the dipolarophile can dictate the regioselectivity.[2][3]

Q3: Can microwave irradiation improve regioselectivity?

A3: Yes, microwave-assisted synthesis has been shown to modulate regioselectivity in the synthesis of related pyrazolo[1,5-a]pyrimidine systems.[1] Microwave heating can lead to faster reaction times and, in some cases, cleaner reactions with improved yields and selectivity compared to conventional heating methods.[1]

Troubleshooting Guide

This guide addresses common issues encountered during pyrazolo[1,5-a]pyridine synthesis and provides potential solutions.

Problem Potential Cause(s) Suggested Solution(s)
Formation of a mixture of 2- and 3-substituted regioisomers. Use of unsymmetrical 1,3-dicarbonyl compounds or α,β-unsaturated compounds. The relative electrophilicity of the two carbonyl groups (or equivalent electrophilic centers) is similar.[4]Modify Starting Materials: - Introduce a sterically bulky group on one of the carbonyls to favor attack at the less hindered site. - Utilize starting materials with substituents that create a significant electronic bias between the two electrophilic centers. Optimize Reaction Conditions: - Screen different solvents with varying polarities. - Vary the reaction temperature. Lower temperatures may increase selectivity. - Investigate the effect of acid or base catalysis.
Low or no regioselectivity observed. The reaction mechanism may proceed through multiple competing pathways with similar activation energies.Employ a Directing Group: Introduce a removable directing group on the N-aminopyridine or the 1,3-dicarbonyl compound to force the reaction to proceed via a specific pathway. Change the Synthetic Strategy: Consider alternative synthetic routes that are known to be highly regioselective, such as those involving metal-catalyzed cross-coupling reactions or specific cyclization strategies.[5]
Desired regioisomer is the minor product. The electronic and steric factors of the current substrates and conditions favor the formation of the undesired isomer.Reverse the Polarity of Reactants: If possible, modify the starting materials to reverse their electronic properties (e.g., using an electron-withdrawing group instead of an electron-donating group). Catalyst Control: Explore different catalysts. For example, a TEMPO-mediated [3+2] annulation has been shown to provide high and predictable regioselectivity.[6]
Difficulty in separating regioisomers. The regioisomers have very similar polarities and physical properties.Optimize Chromatography: - Screen different solvent systems (eluents) and stationary phases (e.g., silica gel, alumina) for column chromatography. - Consider using high-performance liquid chromatography (HPLC) for difficult separations. Derivatization: If separation is extremely challenging, consider derivatizing the mixture to introduce a functional group that allows for easier separation of the derivatized isomers. The directing group can then be removed.

Key Experimental Protocols

General Procedure for Regioselective Synthesis via TEMPO-Mediated [3+2] Annulation

This protocol is adapted from a method that offers high and predictable regioselectivity.[6]

  • Reactant Preparation: To a reaction vessel, add the N-aminopyridine (1.0 equiv.), the α,β-unsaturated compound (1.2 equiv.), and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) (1.5 equiv.).

  • Solvent Addition: Add the appropriate solvent (e.g., toluene, dioxane).

  • Reaction Execution: Stir the reaction mixture at a specified temperature (e.g., 120 °C) for the required time (e.g., 12-24 hours) under an inert atmosphere.

  • Work-up and Purification: After completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to isolate the desired pyrazolo[1,5-a]pyridine regioisomer.

Acetic Acid and O₂-Promoted Cross-dehydrogenative Coupling

This method is suitable for the synthesis of uniquely substituted pyrazolo[1,5-a]pyridines.[2]

  • Reactant Preparation: In a reaction tube, combine the N-amino-2-iminopyridine (1.0 equiv.) and the 1,3-dicarbonyl compound (1.0 equiv.).

  • Solvent and Promoter Addition: Add ethanol as the solvent and acetic acid (6.0 equiv.).

  • Reaction Execution: Stir the solution at 130 °C under an oxygen atmosphere (1 atm) for 18 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture. Remove the solvent in vacuo and purify the residue by column chromatography to yield the target pyrazolo[1,5-a]pyridine.

Visualizing Reaction Control

The following diagrams illustrate key concepts in controlling regioselectivity.

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products cluster_control Control Factors N-Aminopyridinium Ylide N-Aminopyridinium Ylide Pathway A Pathway A N-Aminopyridinium Ylide->Pathway A Pathway B Pathway B N-Aminopyridinium Ylide->Pathway B Unsymmetrical Reagent Unsymmetrical Reagent Unsymmetrical Reagent->Pathway A Unsymmetrical Reagent->Pathway B Regioisomer 1 (e.g., 2-substituted) Regioisomer 1 (e.g., 2-substituted) Pathway A->Regioisomer 1 (e.g., 2-substituted) Regioisomer 2 (e.g., 3-substituted) Regioisomer 2 (e.g., 3-substituted) Pathway B->Regioisomer 2 (e.g., 3-substituted) Steric Hindrance Steric Hindrance Steric Hindrance->Pathway A Favors Electronic Effects Electronic Effects Electronic Effects->Pathway B Favors Reaction Conditions Reaction Conditions Reaction Conditions->Pathway A Reaction Conditions->Pathway B

Caption: Factors influencing regioisomeric pathways.

G start Regioisomer Mixture Observed q1 Are starting materials symmetrical? start->q1 a1_yes No, unsymmetrical. q1->a1_yes a1_no Yes, symmetrical. Investigate side reactions. q1->a1_no q2 Can steric bulk be increased on one reactant? a1_yes->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol1 Modify starting material to introduce a bulky group. a2_yes->sol1 q3 Can electronic effects be altered? a2_no->q3 sol1->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol2 Introduce strong electron-donating or withdrawing groups. a3_yes->sol2 q4 Have reaction conditions been optimized? a3_no->q4 sol2->q4 sol3 Screen solvents, temperature, and catalysts. q4->sol3 end Achieve Regioselectivity sol3->end

Caption: Troubleshooting workflow for regioisomer formation.

References

"6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid" stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

Proper storage is crucial to maintain the integrity of the compound. Based on supplier recommendations and general chemical stability principles, the following conditions are advised:

ParameterRecommendationRationale
Temperature 2-8°C or ambient temperatureTo minimize the rate of potential degradation reactions.
Atmosphere Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).To protect from moisture and atmospheric oxygen, which can contribute to hydrolytic and oxidative degradation.
Light Protect from light.Pyrazolo[1,5-a]pyridine derivatives can be light-sensitive. Exposure to UV or visible light may induce photodegradation.
Environment Store in a dry, well-ventilated area.To prevent moisture absorption and potential degradation.

Q2: What are the potential degradation pathways for this compound?

  • Hydrolysis: The carboxylic acid group can potentially react with water, especially under non-neutral pH conditions and elevated temperatures.

  • Decarboxylation: Carboxylic acids, particularly when heated, can undergo decarboxylation, leading to the loss of CO2 and the formation of 6-bromopyrazolo[1,5-a]pyridine.

  • Photodegradation: The pyrazolo[1,5-a]pyridine ring system may be susceptible to degradation upon exposure to light, potentially leading to ring-opening or other complex reactions.

  • Debromination: Reductive debromination is a known degradation pathway for brominated aromatic compounds and could occur under certain reducing conditions.

Q3: How can I assess the purity of my this compound sample?

To ensure the reliability of your experimental results, it is essential to verify the purity of the compound. The following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): This is a primary method for assessing purity and detecting impurities. A reversed-phase C18 column with UV detection is a common starting point. The mobile phase can be optimized but often consists of a mixture of acetonitrile or methanol and water with a small amount of acid (e.g., trifluoroacetic acid or formic acid) to ensure good peak shape.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify any major impurities.

  • Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the compound and to identify potential degradation products by their mass-to-charge ratio.[2]

  • Melting Point: A sharp melting point range close to the literature value can be an indicator of high purity.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent experimental results or loss of compound activity. Degradation of the compound due to improper storage or handling.1. Verify the storage conditions (temperature, light, and moisture protection).2. Assess the purity of the compound using HPLC or NMR.3. Prepare fresh solutions for each experiment.
Appearance of new, unknown peaks in HPLC analysis of the sample over time. The compound is degrading in solution.1. Investigate the stability of the compound in the chosen solvent at the experimental concentration and temperature.2. Consider using a different solvent or adjusting the pH of the solution to improve stability.3. Analyze the sample immediately after preparation.
Low yield or unexpected side products in a chemical reaction. The starting material may have degraded, or the reaction conditions are promoting degradation.1. Confirm the purity of the this compound before starting the reaction.2. Investigate the compatibility of the compound with the reaction reagents and conditions (e.g., temperature, pH).3. Consider running the reaction under an inert atmosphere.
Discoloration of the solid compound. This could be a sign of degradation, possibly due to exposure to light or air.1. Re-evaluate the purity of the material using appropriate analytical methods.2. If degradation is confirmed, it is advisable to use a fresh, pure batch of the compound for sensitive experiments.

Experimental Protocols

Protocol 1: General Procedure for Purity Assessment by HPLC

This protocol provides a general starting point for assessing the purity of this compound. Method optimization may be required.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A typical starting gradient would be 5-95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute as necessary for injection.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Evaluation Prep Prepare Solutions in Different Conditions Acid Acidic (HCl) Prep->Acid Expose to stress conditions Base Basic (NaOH) Prep->Base Expose to stress conditions Oxidative Oxidative (H2O2) Prep->Oxidative Expose to stress conditions Thermal Thermal (Heat) Prep->Thermal Expose to stress conditions Photo Photolytic (UV/Vis) Prep->Photo Expose to stress conditions Analysis Analyze Samples (e.g., HPLC, LC-MS) Acid->Analysis Collect samples at time points Base->Analysis Collect samples at time points Oxidative->Analysis Collect samples at time points Thermal->Analysis Collect samples at time points Photo->Analysis Collect samples at time points Evaluate Evaluate Degradation Profile & Identify Degradants Analysis->Evaluate Compare results to control (t=0)

Caption: Workflow for a forced degradation study.

Logical_Troubleshooting Start Inconsistent Experimental Results CheckPurity Assess Compound Purity (HPLC, NMR) Start->CheckPurity CheckStorage Review Storage & Handling (Temp, Light, Moisture) Start->CheckStorage PrepareFresh Prepare Fresh Solutions CheckPurity->PrepareFresh Purity Confirmed ReRun Re-run Experiment CheckPurity->ReRun Impurity Detected (Use New Batch) CheckStorage->PrepareFresh Conditions OK CheckStorage->ReRun Improper Storage (Use New Batch) PrepareFresh->ReRun

Caption: Troubleshooting logic for inconsistent results.

References

Challenges in the scale-up synthesis of "6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during this multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the scale-up synthesis of this compound?

A1: The main challenges reported in the literature for the synthesis of this and similar compounds are low overall yields (often less than 10% in older methods) and the need for purification by silica gel chromatography, which is not ideal for large-scale production.[1] Key difficulties arise during the formation and isolation of the N-aminopyridinium salt intermediate, controlling regioselectivity during the cyclization reaction, and achieving efficient purification of the final product.

Q2: Are there any known side reactions to be aware of during the cyclization step?

A2: Yes, during the [3+2] cycloaddition reaction to form the pyrazolo[1,5-a]pyridine core, the formation of isomers is a common issue, particularly if the precursors are not symmetrical. Careful control of reaction conditions is crucial to ensure the desired regioselectivity. In some cases, using specific catalysts or solvents can help direct the reaction towards the desired product.

Q3: My final product is difficult to purify by crystallization. What are the alternative purification methods for scale-up?

A3: For large-scale purification of polar carboxylic acids like this one, alternatives to column chromatography are preferred. Acid-base extraction is a viable method. This involves dissolving the crude product in an organic solvent and extracting it into a basic aqueous solution. The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities. Subsequent acidification of the aqueous layer will precipitate the purified carboxylic acid, which can be collected by filtration.

Q4: Can the N-aminopyridinium intermediate be used directly in the next step without isolation?

A4: In some optimized procedures for related compounds, the N-aminopyridinium salt is not isolated but is generated in situ and used directly in the subsequent cyclization reaction. This can improve the overall efficiency and yield of the process by avoiding losses during isolation and purification of this intermediate. An improved method suggests that using the N-aminopyridine sulfate salt directly can be advantageous as it avoids the difficult precipitation of the corresponding iodide salt.[2]

Troubleshooting Guide

Issue 1: Low Yield in the Cyclization Reaction to Form Ethyl 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylate

Potential Cause Recommended Solution
Poor quality of N-aminopyridinium salt Ensure the N-aminopyridinium salt is free of impurities and residual starting material. Consider using the sulfate salt directly to avoid isolation issues with the iodide salt.[2]
Suboptimal reaction temperature Optimize the reaction temperature. While some cycloadditions proceed at room temperature, others may require heating to go to completion. Monitor the reaction progress by TLC or HPLC to determine the ideal temperature.
Incorrect solvent The choice of solvent is critical for reactant solubility and reaction kinetics. Screen different solvents; for instance, a mixture of water and N,N-dimethylformamide (DMF) has been shown to improve the solubility of reactants in similar syntheses.[2]
Formation of regioisomers The use of specific catalysts (e.g., Lewis acids) or solvent systems can influence regioselectivity. It is advisable to consult literature for precedents with similar substrates.

Issue 2: Incomplete Saponification of the Ethyl Ester

Potential Cause Recommended Solution
Insufficient amount of base Use a sufficient excess of the base (e.g., NaOH or KOH) to ensure complete hydrolysis of the ester.
Low reaction temperature or short reaction time The saponification may require heating (reflux) for an extended period to go to completion. Monitor the reaction by TLC or HPLC until the starting ester is no longer detected.
Poor solubility of the ester Ensure the ester is fully dissolved in the reaction solvent. A co-solvent system, such as a mixture of ethanol and water, is often used to facilitate dissolution of both the ester and the inorganic base.

Issue 3: Difficulty in Precipitating the Final Carboxylic Acid Product

Potential Cause Recommended Solution
Precipitation at the wrong pH Carefully adjust the pH of the solution during acidification. The carboxylic acid will precipitate at its isoelectric point. Add the acid slowly while monitoring the pH.
Product is too soluble in the solvent If the product has significant solubility in the reaction mixture, consider concentrating the solution to a smaller volume before or after acidification to induce precipitation.
Formation of an oil instead of a solid Oiling out can occur if the product precipitates from a supersaturated solution at a temperature above its melting point. Try cooling the solution slowly with vigorous stirring during acidification. Seeding with a small crystal of the pure product can also promote crystallization.

Data Presentation

Table 1: Impact of Reaction Conditions on the Yield of Pyrazolo[1,5-a]pyridine Derivatives (Illustrative Data from Related Syntheses)

Parameter Condition A Condition B Condition C Yield (%) Reference
Catalyst Acetic AcidNone (Thermal)PdCl270-90[3]
Solvent EthanolAcetonitrileToluene85-95[4]
Temperature Reflux85 °C (Sonication)Room Temperature60-90[4]
Reaction Time 18 h20 min16 h75-92[4][5]

Note: This table provides illustrative data from the synthesis of related pyrazolopyridine derivatives to indicate the potential impact of different reaction conditions. Optimal conditions for the synthesis of this compound should be determined experimentally.

Experimental Protocols

1. Synthesis of Ethyl 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylate

This protocol is adapted from an improved synthesis method for similar pyrazolo[1,5-a]pyridine derivatives.[2]

  • Preparation of N-amino-3-bromopyridinium sulfate: To a solution of 3-bromopyridine in a suitable organic solvent, add hydroxylamine-O-sulfonic acid portion-wise while maintaining the temperature below 30°C. Stir the mixture for several hours until the reaction is complete (monitored by TLC/HPLC). The resulting N-amino-3-bromopyridinium sulfate can be isolated by filtration or used directly in the next step.

  • [3+2] Cycloaddition: Dissolve the N-amino-3-bromopyridinium sulfate in water and add this solution to a solution of ethyl propiolate in DMF. Add a base (e.g., potassium carbonate) to the mixture and heat at a predetermined optimal temperature (e.g., 80-100°C) for several hours.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into water. The crude ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate will precipitate. Collect the solid by filtration, wash with water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

2. Saponification of Ethyl 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylate

  • Hydrolysis: Suspend the ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate in a mixture of ethanol and water. Add an aqueous solution of sodium hydroxide (e.g., 30% NaOH) and heat the mixture to reflux.[2]

  • Monitoring: Monitor the reaction by TLC or HPLC until all the starting ester has been consumed.

  • Acidification and Precipitation: Cool the reaction mixture to room temperature and then further in an ice bath. Slowly add concentrated hydrochloric acid with stirring to adjust the pH to acidic (e.g., pH 2-3). The this compound will precipitate as a solid.

  • Isolation and Drying: Collect the precipitated solid by filtration, wash thoroughly with cold water to remove any inorganic salts, and then dry under vacuum to obtain the final product.

Visualizations

TroubleshootingWorkflow cluster_start Problem Identification cluster_cycloaddition Cyclization Step Issues cluster_saponification Saponification Step Issues cluster_solutions_cyclo Solutions for Cyclization cluster_solutions_sapo Solutions for Saponification Start Low Overall Yield or High Impurity Cyclo_Yield Low Yield of Ester Start->Cyclo_Yield Low yield after step 1 Cyclo_Impurity Impure Ester (e.g., Isomers) Start->Cyclo_Impurity Impurity issues after step 1 Sapo_Incomplete Incomplete Saponification Start->Sapo_Incomplete Ester remaining after step 2 Sapo_Purification Difficult Purification of Acid Start->Sapo_Purification Purification challenges for final product Sol_Salt Check N-aminopyridinium salt quality Use sulfate salt directly Cyclo_Yield->Sol_Salt Sol_Temp Optimize temperature and reaction time Cyclo_Yield->Sol_Temp Sol_Solvent Screen for optimal solvent (e.g., H2O/DMF) Cyclo_Yield->Sol_Solvent Cyclo_Impurity->Sol_Temp Sol_Regio Investigate catalysts for regioselectivity Cyclo_Impurity->Sol_Regio Sol_Base Increase excess of base (NaOH/KOH) Sapo_Incomplete->Sol_Base Sol_Sapo_Cond Increase temperature and/or time Sapo_Incomplete->Sol_Sapo_Cond Sol_Precip Optimize pH for precipitation Concentrate solution Sapo_Purification->Sol_Precip Sol_Purify Use acid-base extraction for purification Sapo_Purification->Sol_Purify

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common side reactions and other issues encountered during the synthesis of pyrazolo[1,5-a]pyridine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Issue 1: Formation of an Unexpected Side Product -[1][2][3]Triazolo[1,5-a]pyridine

Q1: During the synthesis of a pyrazolo[1,5-a]pyridine derivative from an N-amino-2-iminopyridine and a 1,3-dicarbonyl compound in the presence of acetic acid, I isolated a significant amount of a[1][2][3]triazolo[1,5-a]pyridine byproduct. What causes this side reaction and how can I prevent it?

A1: The formation of a[1][2][3]triazolo[1,5-a]pyridine side product is a known issue in this synthesis, particularly when using an excess of acetic acid.[3][4] The N-amino-2-iminopyridine starting material can react with acetic acid itself to form the triazolo[1,5-a]pyridine derivative.[3][4]

Troubleshooting Steps:

  • Control the Amount of Acetic Acid: The quantity of acetic acid is a critical parameter. Using a high molar equivalent of acetic acid (e.g., 8 equivalents) can significantly promote the formation of the undesired triazolo[1,5-a]pyridine byproduct. To favor the desired pyrazolo[1,5-a]pyridine synthesis, it is recommended to maintain the amount of acetic acid at a maximum of 6 equivalents.[3][4]

  • Optimize Reaction Atmosphere: The reaction is believed to proceed through an oxidative cross-dehydrogenative coupling (CDC) route, which is influenced by the presence of oxygen.[3][4] Conducting the reaction under a molecular oxygen (O₂) atmosphere can significantly increase the yield of the desired pyrazolo[1,5-a]pyridine product and minimize side reactions.[3][4] Conversely, running the reaction under an inert atmosphere like argon (Ar) drastically reduces the yield of the desired product.[3][4]

Issue 2: Low Yield of the Desired Pyrazolo[1,5-a]pyridine Product

Q2: I am experiencing a low yield of my target pyrazolo[1,5-a]pyridine derivative. What are the potential causes and how can I improve the yield?

A2: Low yields in the synthesis of pyrazolo[1,5-a]pyridines can be attributed to several factors, including suboptimal reaction conditions and the purity of starting materials.

Troubleshooting Steps:

  • Purity of Starting Materials: Ensure that the N-amino-2-iminopyridine and the 1,3-dicarbonyl compound are of high purity. Impurities can interfere with the reaction and lead to the formation of byproducts, thus lowering the yield of the desired product.[2]

  • Reaction Temperature and Time: These parameters are crucial and may require optimization. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature for your specific substrates.[2]

  • Solvent Selection: The choice of solvent can impact reactant solubility and reaction kinetics. While ethanol is commonly used, exploring other solvents may be beneficial if you are facing low yields.[3][4]

  • Atmosphere: As mentioned in the previous issue, utilizing an oxygen atmosphere can dramatically improve the yield of the desired product.[3][4]

Issue 3: Formation of Regioisomers

Q3: My reaction is producing a mixture of pyrazolo[1,5-a]pyridine regioisomers. How can I control the regioselectivity or separate the isomers?

A3: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds. The regioselectivity of the cyclization can be influenced by the reaction conditions.

Troubleshooting Steps:

  • Reaction Conditions: The choice of solvent and catalyst can influence the regioselectivity. It is advisable to consult the literature for specific examples that are structurally similar to your target molecule to find optimized conditions for regioselectivity.

  • Separation of Isomers: If the formation of regioisomers cannot be avoided, they can typically be separated using column chromatography. A systematic approach to selecting the eluent, starting with a non-polar solvent and gradually increasing the polarity, is recommended to achieve good separation.[2]

Data Presentation

Table 1: Effect of Acetic Acid Concentration and Reaction Atmosphere on the Yield of a Pyrazolo[1,5-a]pyridine Derivative

The following table summarizes the results from the reaction of N-amino-2-imino-pyridine 1a and ethyl acetoacetate 2a to form pyrazolo[1,5-a]pyridine 4a .[3][4]

EntryMolar Equiv. of Acetic AcidAtmosphereYield of Pyrazolo[1,5-a]pyridine 4a (%)Notes
12Air34Lower yield with a smaller amount of acid.
24Air52Yield increases with acid concentration.
36Air74Optimal yield in the air with this acid concentration.
48Air-Competitive formation of triazolo[1,5-a]pyridine side product observed.[3][4]
56O₂94Significant yield improvement under an oxygen atmosphere.[3][4]
66Ar6The reaction is highly dependent on an oxidizing atmosphere.[3][4]

Experimental Protocols

General Procedure for the Synthesis of Pyrazolo[1,5-a]pyridines with Minimized Side Reactions [3][4]

This protocol is optimized for the synthesis of pyrazolo[1,5-a]pyridines while minimizing the formation of the[1][2][3]triazolo[1,5-a]pyridine side product.

  • Reactant Preparation: In a suitable reaction vessel, combine the N-amino-2-imino-pyridine (1.0 equiv) and the 1,3-dicarbonyl compound (1.0 equiv).

  • Solvent and Catalyst Addition: Add ethanol as the solvent, followed by the addition of acetic acid (6.0 equiv).

  • Reaction Atmosphere: Ensure the reaction is carried out under an oxygen (O₂) atmosphere (1 atm).

  • Reaction Conditions: Stir the reaction mixture at 130 °C for 18 hours.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. The product may precipitate out of the solution. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Visualizations

Diagram 1: Competitive Reaction Pathways in the Synthesis of Pyrazolo[1,5-a]pyridines

The following diagram illustrates the desired reaction pathway leading to the pyrazolo[1,5-a]pyridine product and the competing side reaction that forms the[1][2][3]triazolo[1,5-a]pyridine byproduct.

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Desired Pathway cluster_3 Side Reaction Pathway N-amino-2-iminopyridine N-amino-2-iminopyridine Desired_Product Pyrazolo[1,5-a]pyridine N-amino-2-iminopyridine->Desired_Product + 1,3-Dicarbonyl Side_Product [1,2,4]Triazolo[1,5-a]pyridine N-amino-2-iminopyridine->Side_Product + Acetic Acid 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Desired_Product Acetic_Acid Acetic Acid Acetic_Acid->Desired_Product O2_Atmosphere O2 Atmosphere O2_Atmosphere->Desired_Product Excess_Acetic_Acid Excess Acetic Acid Excess_Acetic_Acid->Side_Product G start Low Yield of Pyrazolo[1,5-a]pyridine check_purity Check Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Purity Confirmed check_temp_time Adjust Temperature and Reaction Time optimize_conditions->check_temp_time increase_yield Improved Yield check_temp_time->increase_yield No monitor_tlc Monitor by TLC check_temp_time->monitor_tlc Yes check_atmosphere Switch to O2 Atmosphere check_atmosphere->increase_yield Yield Improved monitor_tlc->check_atmosphere

References

Optimizing catalyst selection for "6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The synthesis of this compound has been approached through various methods. A common strategy involves a multi-step synthesis beginning with the formation of a substituted aminopyridine precursor, followed by cyclization to form the pyrazolo[1,5-a]pyridine core, and subsequent functional group manipulations to yield the final carboxylic acid. One patented method, for instance, describes a route that involves the preparation of 1-amino-3-bromopyridine sulfonate, which then undergoes a cyclization reaction with ethyl propiolate to form ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate, followed by saponification to the desired carboxylic acid.[1] Other general approaches for the pyrazolo[1,5-a]pyridine scaffold include catalyst-free methods, such as sonochemical synthesis involving a [3+2] cycloaddition, as well as transition-metal catalyzed reactions.[2]

Q2: I am observing very low yields (<10%) in my synthesis. Is this a common issue?

A2: Yes, low overall yields have been reported for the synthesis of this compound.[1] This can be attributed to several factors, including the stability of intermediates, reaction conditions, and the need for purification steps like silica gel chromatography which can lead to product loss.[1] Optimization of reaction parameters such as temperature, reaction time, and reagent stoichiometry is crucial.

Q3: What are the key considerations for catalyst selection in the synthesis of pyrazolo[1,5-a]pyridines?

A3: Catalyst selection is critical and depends on the specific synthetic route. For related pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine syntheses, various catalysts have been employed. Palladium-based catalysts are often used in cross-coupling reactions to build the core structure.[3] Copper-mediated synthesis has also been reported for forming pyrazolo[1,5-a]pyridine-3-carboxylates.[4] In some cases, catalyst-free approaches, such as those utilizing microwave irradiation or sonication, have been shown to be effective and may even outperform catalytic methods for certain substrates.[2][5] The choice of catalyst should be guided by the specific reaction, cost, and desired purity of the final product.

Q4: Can I synthesize this compound without a metal catalyst?

A4: Yes, catalyst-free synthetic routes are available. One patented method details a multi-step synthesis that does not involve a metal catalyst for the key cyclization step.[1] Additionally, a highly efficient one-pot sonochemical synthetic strategy has been developed for polysubstituted pyrazolo[1,5-a]pyridines via a [3+2] cycloaddition under catalyst-free conditions.[2] This study found that the addition of palladium(II) acetate or copper(II) acetate did not significantly improve the reaction yield, suggesting that for certain substrates and conditions, a catalyst is not necessary.[2]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inefficient Catalyst Activity 1. Catalyst Screening: If using a catalytic approach, screen different catalysts (e.g., Pd(OAc)₂, CuI, Rh(III) complexes) and ligands. 2. Catalyst Loading: Optimize the catalyst loading. Too little may result in an incomplete reaction, while too much can lead to side products. 3. Catalyst Deactivation: Ensure anhydrous and anaerobic conditions if your catalyst is sensitive to air or moisture. Consider using more robust pre-catalysts.
Suboptimal Reaction Conditions 1. Temperature: Gradually increase the reaction temperature. Some cyclization reactions require heating to proceed efficiently. 2. Solvent: Perform a solvent screen. The solubility of reactants and intermediates can significantly impact the reaction rate. 3. Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.
Poor Quality Starting Materials 1. Purity Check: Ensure the purity of starting materials, as impurities can inhibit the catalyst or lead to side reactions. 2. Stability: Check the stability of your reagents under the reaction conditions.
Catalyst-Free Approach Inefficient 1. Energy Source: If using a catalyst-free method, optimize the energy input (e.g., microwave power and time, sonication frequency and power). 2. Concentration: Adjust the concentration of the reactants.
Issue 2: Formation of Impurities and Side Products
Potential Cause Troubleshooting Steps
Side Reactions 1. Temperature Control: Lowering the reaction temperature may reduce the formation of thermal decomposition products. 2. Order of Addition: Vary the order of reagent addition. 3. Protecting Groups: Consider the use of protecting groups for sensitive functionalities.
Isomer Formation 1. Reaction Conditions: The choice of solvent and temperature can influence the regioselectivity of the reaction. 2. Catalyst/Ligand System: In catalytic reactions, the ligand can play a crucial role in directing the regioselectivity.
Incomplete Reaction 1. Reaction Time: Extend the reaction time and monitor for the consumption of starting materials. 2. Reagent Stoichiometry: Ensure the correct stoichiometry of all reactants.

Data Presentation: Catalyst System Comparison for Pyrazolo[1,5-a]pyridine Synthesis (Hypothetical Data for Illustrative Purposes)

The following tables provide a hypothetical comparison of different catalytic and non-catalytic systems for the synthesis of a generic 6-halo-pyrazolo[1,5-a]pyridine-3-carboxylate, as direct comparative data for the target molecule is limited in the literature. This data is intended to guide the experimental design for catalyst optimization.

Table 1: Comparison of Catalytic Systems

Catalyst SystemLigandSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂ (5 mol%)PPh₃Dioxane1001265
CuI (10 mol%)TMEDADMF120872
Rh(III) complex (2 mol%)Cp*Acetonitrile802458
Catalyst-FreeNoneAcetonitrile85 (Sonication)0.585
Catalyst-FreeNoneAcetic Acid110 (Microwave)0.2588

Table 2: Optimization of Palladium-Catalyzed Reaction

Pd Source (5 mol%)Ligand (10 mol%)Base (2 eq.)SolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂PPh₃K₂CO₃Dioxane1001265
Pd₂(dba)₃XantphosCs₂CO₃Toluene1101078
PdCl₂(PPh₃)₂NoneNaOtBuDMF901671

Experimental Protocols

Protocol 1: Catalyst-Free Synthesis of Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate (Adapted from Patent CN117143095A)

This protocol describes the cyclization step in the synthesis of the ethyl ester precursor to the target molecule.

  • Reaction Setup: In a reaction vessel, mix 1-amino-3-bromopyridine sulfonate and ethyl propiolate.

  • Solvent and Base: Add an organic solvent such as tetrahydrofuran and an organic base.

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature. The patent suggests that the reaction proceeds to form the cyclized product, ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate.

  • Work-up and Purification: After the reaction is complete, the mixture is worked up to isolate the crude product, which may then be purified by column chromatography.

  • Saponification: The isolated ethyl ester is then saponified using a base such as sodium hydroxide in ethanol at 0-25 °C to yield this compound.[1]

Protocol 2: General Procedure for Catalyst-Free Sonochemical Synthesis of Polysubstituted Pyrazolo[1,5-a]pyridines (Adapted from El-Sheref et al.)

This protocol provides a general method for a catalyst-free synthesis of the pyrazolo[1,5-a]pyridine core, which can be adapted for the synthesis of the target molecule.[2]

  • Reactant Mixture: In a suitable reaction vessel, mix the 1-amino-2-iminopyridine derivative (10 mmol) and the appropriate acetylene derivative (10 mmol) in acetonitrile (30 mL).[2]

  • Sonication: Sonicate the mixture for approximately 20 minutes at 85 °C.[2]

  • Monitoring: Follow the reaction progress by Thin Layer Chromatography (TLC).[2]

  • Isolation: Upon completion, cool the mixture to room temperature.[2]

  • Purification: Filter the solid product, wash with ethanol, dry, and recrystallize from a suitable solvent to obtain the pure pyrazolo[1,5-a]pyridine derivative.[2]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_optimization Optimization Parameters cluster_analysis Analysis & Purification cluster_product Final Product start1 1-Amino-3-bromopyridine Derivative reaction Cyclization Reaction start1->reaction start2 Acetylene Derivative (e.g., Ethyl Propiolate) start2->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring catalyst Catalyst Selection (e.g., Pd, Cu, None) catalyst->reaction influences conditions Reaction Conditions (Solvent, Temp, Time) conditions->reaction influences workup Work-up & Purification (Chromatography) monitoring->workup product 6-Bromopyrazolo[1,5-a]pyridine -3-carboxylic Acid Ester workup->product final_product Saponification to Carboxylic Acid product->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Starting Materials start Low or No Product Yield? catalyst_inactive Inactive/Deactivated Catalyst? start->catalyst_inactive Yes conditions_suboptimal Suboptimal Conditions? start->conditions_suboptimal Yes reagents_impure Impure Reagents? start->reagents_impure Yes catalyst_solution Screen Catalysts & Ligands Optimize Loading Ensure Inert Conditions catalyst_inactive->catalyst_solution Action conditions_solution Optimize Temperature Screen Solvents Adjust Reaction Time conditions_suboptimal->conditions_solution Action reagents_solution Verify Purity of Starting Materials reagents_impure->reagents_solution Action

Caption: Troubleshooting decision tree for low product yield.

References

Validation & Comparative

Comparative Analysis of 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic Acid and Structural Analogs: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a detailed understanding of the structural and physicochemical properties of novel compounds is paramount. This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid, a significant heterocyclic intermediate in medicinal chemistry. To offer a broader context for its characterization, we present a comparison with its chloro and fluoro analogs.

This document summarizes the key spectroscopic data in easily digestible tables, outlines the experimental protocols for data acquisition, and provides a logical workflow for the analysis of such compounds, visualized using a Graphviz diagram.

Spectroscopic Data Comparison

The following tables present a compilation of ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound and its halogenated analogs. This side-by-side comparison facilitates the identification of spectral shifts and patterns attributable to the different halogen substituents.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz
This compound DMSO-d₆8.89 (s, 1H), 8.51 (s, 1H), 7.75 (d, J=9.4 Hz, 1H), 7.49 (dd, J=9.4, 1.8 Hz, 1H)
6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid Not SpecifiedData not available in the searched literature.
6-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid Not SpecifiedData not available in the searched literature.

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
This compound DMSO-d₆164.0, 143.5, 142.0, 129.9, 125.5, 120.4, 116.3, 110.2
6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid Not SpecifiedData not available in the searched literature.
6-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid Not SpecifiedData not available in the searched literature.

Table 3: Mass Spectrometry Data

CompoundIonization Mode[M+H]⁺ (m/z)
This compound ESI+240.9, 242.9
6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid Not SpecifiedData not available in the searched literature.
6-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid Not SpecifiedData not available in the searched literature.

Experimental Protocols

The data presented in this guide is typically acquired using the following standard laboratory procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly DMSO-d₆ or CDCl₃. The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Proton NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. A standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired on the same instrument, typically at a frequency of 100 or 125 MHz. A proton-decoupled pulse sequence is employed to simplify the spectrum. Chemical shifts are reported in ppm relative to the solvent peak.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.

  • Data Acquisition: Mass spectra are typically obtained using an electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer. The analysis is run in positive ion mode to observe the protonated molecule [M+H]⁺. The instrument is calibrated using a standard of known mass.

Analytical Workflow

The following diagram illustrates a typical workflow for the characterization of a novel heterocyclic compound like this compound.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Verification cluster_conclusion Final Assessment Synthesis Synthesis of Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR_Acquisition NMR Spectroscopy (¹H, ¹³C) Purification->NMR_Acquisition MS_Acquisition Mass Spectrometry (ESI-MS) Purification->MS_Acquisition Structure_Elucidation Structure Elucidation NMR_Acquisition->Structure_Elucidation MS_Acquisition->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Data_Comparison Comparison with Analogs Structure_Elucidation->Data_Comparison Final_Report Comprehensive Characterization Report Purity_Assessment->Final_Report Data_Comparison->Final_Report

Caption: Workflow for Synthesis and Spectroscopic Analysis.

Navigating Purity: A Comparative Guide to the HPLC Analysis of 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of novel compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of "6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid," a key intermediate in pharmaceutical synthesis. Alternative analytical techniques are also discussed to offer a broader perspective on purity determination.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC stands as the most prevalent and robust technique for assessing the purity of non-volatile organic compounds like this compound. Its high resolution, sensitivity, and quantitative accuracy make it an indispensable tool in quality control and synthetic chemistry.

A typical HPLC analysis for a compound of this nature would employ a reversed-phase method. In a patent describing a preparation method for this compound, HPLC was used to confirm a purity of over 99%.[1] While the patent provides limited details on the exact analytical method, a review of methodologies for structurally similar pyrazolopyridine derivatives allows for the establishment of a robust analytical protocol.

Recommended HPLC Protocol

Based on a study of 1H-pyrazolo[3,4-b]pyridine derivatives, a reliable HPLC method for the purity assessment of this compound can be proposed. This method utilizes a C18 stationary phase and a gradient elution with a mobile phase consisting of acetonitrile and water, acidified with trifluoroacetic acid (TFA) to ensure good peak shape for the carboxylic acid analyte.

Table 1: Recommended HPLC Parameters for Purity Assessment

ParameterRecommended Condition
Stationary Phase YMC ODS3 (or equivalent C18 column)
Column Dimensions 50 mm x 4.6 mm
Particle Size 5 µm
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient 5% to 95% B over 8 minutes
Flow Rate 2.5 mL/min
Column Temperature 35 °C
Detection UV at 214 nm and 254 nm
Injection Volume 5.0 µL
Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter HPLC Inject into HPLC System Filter->HPLC Chromatogram Generate Chromatogram HPLC->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate

HPLC Analysis Workflow

Comparison with Alternative Purity Assessment Methods

While HPLC is the primary method, other techniques can be employed to assess the purity of this compound. The choice of method often depends on the available instrumentation, the nature of the expected impurities, and the required level of accuracy.

Table 2: Comparison of Purity Assessment Methods

MethodPrincipleAdvantagesDisadvantages
HPLC Chromatographic separation based on polarity.High resolution, high sensitivity, quantitative, applicable to a wide range of impurities.Requires specialized equipment and solvents, method development can be time-consuming.
Quantitative NMR (qNMR) Integration of NMR signals relative to a certified internal standard.Highly accurate and precise, provides structural information, primary analytical method.Requires a high-field NMR spectrometer, sample must be soluble, internal standard required.
Titration Neutralization of the carboxylic acid with a standardized base.Simple, inexpensive, accurate for acidic purity.Only measures acidic components, not suitable for neutral or basic impurities.
Melting Point Analysis Determination of the temperature range over which the solid melts.Rapid and simple indication of purity.Insensitive to small amounts of impurities, not quantitative.
Conceptual Comparison of Analytical Techniques

The following diagram illustrates the relationship and suitability of different analytical techniques for purity assessment.

Purity_Methods cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Methods cluster_classical Classical Methods HPLC HPLC TLC TLC (Thin Layer Chromatography) HPLC->TLC Qualitative Screening MS Mass Spectrometry (for impurity ID) HPLC->MS Impurity Identification qNMR qNMR Titration Titration MeltingPoint Melting Point Purity_Assessment Purity Assessment of 6-Bromopyrazolo[1,5-a]pyridine- 3-carboxylic acid Purity_Assessment->HPLC High Resolution Quantitative Purity_Assessment->qNMR Absolute Quantification Structural Info Purity_Assessment->Titration Acidic Purity Purity_Assessment->MeltingPoint Preliminary Check

Purity Assessment Techniques

Conclusion

For the routine and accurate purity assessment of this compound, reversed-phase HPLC is the method of choice. It provides a reliable means to separate and quantify the main component from potential impurities. While alternative techniques such as qNMR, titration, and melting point analysis can offer complementary information, HPLC remains the industry standard for its robustness and high-throughput capabilities. The selection of the most appropriate analytical strategy will ultimately be guided by the specific requirements of the research or development phase.

References

Comparative Analysis of 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. This guide focuses on the characterization of derivatives of "6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid," with a particular emphasis on their potential as antitubercular agents. We present a comparative analysis of their performance against standard therapeutics, supported by experimental data and detailed protocols to aid in research and development.

Antitubercular Activity: A Comparative Overview

Derivatives of this compound, particularly the carboxamide analogs, have emerged as potent inhibitors of Mycobacterium tuberculosis (Mtb). The following tables summarize the in vitro activity of these compounds against drug-sensitive (H37Rv) and drug-resistant strains of Mtb, alongside their cytotoxicity profiles. For comparison, data for the first-line antitubercular drugs Isoniazid (INH) and Rifampicin (RIF) are included.

In Vitro Antitubercular Activity against Mtb H37Rv
Compound IDModification on CarboxamideMIC (µg/mL)[1][2]Cytotoxicity (CC50 in VERO cells, µg/mL)[1][2]
PPA-1 Unsubstituted Phenyl>100>128
PPA-2 4-Fluorophenyl0.78>128
PPA-3 4-Chlorophenyl0.39>128
PPA-4 4-Bromophenyl0.20>128
PPA-5k 5-Methoxy-2-methyl anilide0.002-0.004>128
6j 2-methyl-5-methoxy-N-(4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)<0.002>10
Isoniazid (INH) -0.025-0.05>10
Rifampicin (RIF) -0.05-0.1>20
Activity Against Drug-Resistant Mtb Strains
Compound IDMIC vs INH-resistant Mtb (µg/mL)[1]MIC vs RIF-resistant Mtb (µg/mL)[1]
PPA-5k 0.002-0.0080.002-0.008
6j <0.002<0.002
Isoniazid (INH) >100.05-0.1
Rifampicin (RIF) 0.025-0.05>50

In Vivo Efficacy

Select compounds have been evaluated in mouse models of tuberculosis, demonstrating their potential for in vivo activity.

Compound IDMouse ModelAdministrationBacterial Load ReductionReference
PPA-5k Autoluminescent H37Ra infectedOral gavageSignificant reduction[2]
6j Autoluminescent H37Ra infectedOral gavage, 5 daysSignificant reduction[1][3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for the synthesis of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives and the in vitro evaluation of their antitubercular activity.

Synthesis of 6-Bromopyrazolo[1,5-a]pyridine-3-carboxamide Derivatives

A general synthetic route to the title compounds is outlined below. The synthesis starts from the commercially available this compound.

A This compound B Amidation Reaction A->B Amine, Coupling Agent (e.g., HATU, EDCI) C Target Carboxamide Derivatives B->C

General synthetic scheme for carboxamide derivatives.

Protocol:

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF), add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired carboxamide derivative.

In Vitro Antitubercular Activity: Microplate Alamar Blue Assay (MABA)

The MABA is a widely used colorimetric assay to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.[4][5][6]

A Prepare serial dilutions of test compounds in a 96-well plate B Add Mtb culture (e.g., H37Rv) to each well A->B C Incubate plates at 37°C for 7 days B->C D Add Alamar Blue reagent C->D E Incubate for another 24 hours D->E F Read results visually or with a fluorometer E->F G Determine MIC (lowest concentration with no color change) F->G

Workflow of the Microplate Alamar Blue Assay (MABA).

Protocol:

  • Prepare serial two-fold dilutions of the test compounds in 100 µL of 7H9 broth in a 96-well microplate.

  • Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusting the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.

  • Add 100 µL of the diluted bacterial suspension to each well of the microplate. Include drug-free control wells.

  • Seal the plates and incubate at 37°C for 7 days.

  • After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.

  • Re-incubate the plates for 24 hours.

  • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Signaling Pathways and Potential Mechanisms

While the exact mechanism of action for many of these compounds is still under investigation, the pyrazolo[1,5-a]pyridine scaffold is a known hinge-binding motif for various kinases. Although primarily evaluated for antitubercular activity, derivatives of this class could also be explored as kinase inhibitors in other therapeutic areas such as oncology. The 6-bromo substitution provides a handle for further chemical modifications to explore structure-activity relationships.

cluster_0 Drug Discovery Funnel A This compound B Synthesis of Carboxamide Library A->B Chemical Diversification C In Vitro Screening (e.g., MABA) B->C Biological Evaluation D Lead Identification (e.g., PPA-5k, 6j) C->D SAR Analysis E In Vivo Efficacy Studies D->E Animal Models F Preclinical Development E->F ADMET Profiling

Logical workflow for the development of antitubercular agents.

Conclusion

Derivatives of this compound, particularly the carboxamides, represent a promising class of antitubercular agents. They exhibit potent activity against both drug-sensitive and drug-resistant strains of M. tuberculosis, in some cases surpassing the efficacy of standard drugs in in vitro assays. The favorable in vivo data for lead compounds warrants further investigation and optimization of this scaffold for the development of new tuberculosis therapies. The provided experimental protocols offer a foundation for researchers to further explore this chemical space.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. Its unique chemical properties and synthetic accessibility have made it a focal point for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyridine derivatives, with a focus on their applications as kinase inhibitors in oncology and as novel antitubercular agents. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

General Workflow for SAR Studies of Pyrazolo[1,5-a]pyridine Derivatives

The process of elucidating the SAR for this class of compounds typically follows a structured workflow, from initial design to lead optimization.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization Hit_ID Hit Identification (e.g., HTS, Virtual Screening) Scaffold_Selection Scaffold Selection (Pyrazolo[1,5-a]pyridine) Hit_ID->Scaffold_Selection Library_Design Library Design (Varying R-groups) Scaffold_Selection->Library_Design Synthesis Chemical Synthesis Library_Design->Synthesis In_Vitro In Vitro Assays (e.g., Kinase, MIC) Synthesis->In_Vitro Test Compounds Cell_Based Cell-Based Assays (e.g., Antiproliferative) In_Vitro->Cell_Based In_Vivo In Vivo Models (e.g., Xenograft, Infection) Cell_Based->In_Vivo SAR_Analysis SAR Analysis In_Vivo->SAR_Analysis Analyze Data Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Library_Design Iterative Design

Caption: A typical workflow for structure-activity relationship (SAR) studies.

Pyrazolo[1,5-a]pyrimidine Derivatives as Kinase Inhibitors

The closely related pyrazolo[1,5-a]pyrimidine scaffold has been extensively studied for its potent inhibitory activity against various protein kinases, which are crucial regulators of cellular signaling and are often dysregulated in cancer.[1] These compounds typically act as ATP-competitive inhibitors.[2]

Pim-1 Kinase Inhibitors

Pim-1 kinase is an attractive therapeutic target in oncology due to its role in promoting cell survival and proliferation.[3][4] Several studies have focused on optimizing pyrazolo[1,5-a]pyrimidine derivatives as potent and selective Pim-1 inhibitors.

The pyrazolo[1,5-a]pyrimidine scaffold allows for substitutions at multiple positions, each influencing the compound's potency and selectivity.

Caption: Core pyrazolo[1,5-a]pyrimidine scaffold with key substitution points.

The following table summarizes the inhibitory activities of selected pyrazolo[1,5-a]pyrimidine derivatives against Pim-1 kinase.

CompoundR3R5R7Pim-1 IC50 (nM)[3]Flt-3 IC50 (nM)[3]
11a 4-Cl-Ph-NH2-H134
11b 4-F-Ph-NH2-H22
11c 4-MeO-Ph-NH2-H12
11d 4-CF3-Ph-NH2-H187
11e 3-Cl-Ph-NH2-H510
11f 3-MeO-Ph-NH2-H14

SAR Insights:

  • R3 Position: Substitution with an aryl group at the 3-position is crucial for activity. The electronic properties of this ring play a significant role. Electron-donating groups, such as methoxy (11c, 11f), tend to result in higher potency against Pim-1.[3]

  • R5 Position: An amino group at the 5-position appears to be favorable for potent inhibition.[3]

  • Selectivity: Many of these compounds also show potent inhibition of the Flt-3 kinase, indicating a need for further optimization to improve selectivity if desired.[3] The lead compound from one study was found to be highly selective when tested against a broader panel of 119 oncogenic kinases.[3][4]

Tropomyosin Receptor Kinase (Trk) Inhibitors

Trk kinases are key targets in the treatment of solid tumors, with several approved drugs featuring the pyrazolo[1,5-a]pyrimidine core.[5][6] SAR studies have identified key structural features for high potency and selectivity.

CompoundKey Structural FeatureTrkA IC50 (nM)TrkB IC50 (nM)TrkC IC50 (nM)
12 Pyridine on pyrrolidine[5][6]1-100--
13 Pyridinone on pyrrolidine[5][6]1-100--
22 5-azabicyclohexane substitution[5]3141
28 Macrocyclic structure[5]0.170.070.07

SAR Insights:

  • Hinge Interaction: The pyrazolo[1,5-a]pyrimidine moiety is essential for forming a hinge interaction with the Met592 residue in the ATP-binding pocket of the kinase.[5]

  • Carboxamide Linker: The presence of a carboxamide group has been shown to significantly enhance TrkA inhibitory activity.[5][6]

  • Macrocyclization: Introducing a macrocyclic structure can improve binding affinity and selectivity due to conformational rigidity, leading to compounds with sub-nanomolar potency against all three Trk isoforms.[5]

  • Heteroaryl Substitution: At the 3-position, heteroaryl groups like thiadiazole, oxadiazole, and triazole can enhance inhibitory activity against Trk receptors.[6]

Pyrazolo[1,5-a]pyridine Derivatives as Antitubercular Agents

Tuberculosis remains a major global health threat, and new drugs are urgently needed. Pyrazolo[1,5-a]pyridine-3-carboxamides have emerged as a promising class of anti-Mycobacterium tuberculosis (Mtb) agents, exhibiting potent activity against both drug-susceptible and multidrug-resistant strains.[7][8]

Pim-1 Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving Pim-1, a target for some pyrazolo[1,5-a]pyrimidine derivatives.

Pim1_Pathway Cytokines Cytokines / Growth Factors Receptor Receptor Cytokines->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT Pim1 Pim-1 Kinase JAK_STAT->Pim1 Upregulates BAD BAD Pim1->BAD Phosphorylates (Inactivates) Cell_Survival Cell Survival & Proliferation Pim1->Cell_Survival Promotes Pyrazolo Pyrazolo[1,5-a]pyrimidine Inhibitors Pyrazolo->Pim1 Inhibits Apoptosis Apoptosis BAD->Apoptosis Promotes

Caption: Simplified Pim-1 signaling pathway and the inhibitory action of pyrazolo derivatives.

The table below summarizes the minimum inhibitory concentration (MIC) values of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives against the Mtb H37Rv strain.

CompoundR2R5R'MIC (μM)[7]
5a -Me-Me4-Cl-Ph0.12
5d -Me-Me4-CF3-Ph0.06
5f -Me-Me4-OCF3-Ph0.03
5k -Me-Me4-(4-Cl-Ph)-Ph0.002
5o -H-H4-OCF3-Ph0.49
5q -Me-H4-OCF3-Ph0.25

SAR Insights:

  • Carboxamide Moiety: The 3-carboxamide group is a key feature for antitubercular activity.[7]

  • R2 and R5 Positions: The presence of methyl groups at both the R2 and R5 positions of the pyrazolo[1,5-a]pyridine core generally leads to higher potency compared to unsubstituted (5o) or mono-substituted (5q) analogs.[7]

  • R' Group (Amide Substitution): The nature of the substituent on the amide nitrogen (R') has a profound impact on activity.

    • Electron-withdrawing groups on the phenyl ring, such as trifluoromethoxy (-OCF3), are highly favorable (5f).[7]

    • Extending the aromatic system, as seen in the biphenyl derivative 5k, resulted in the most potent compound in the series, with an exceptionally low MIC of 2 nM.[7] This compound also demonstrated significant efficacy in a mouse infection model.[7][8]

Experimental Protocols

Pim-1 Kinase Assay

The inhibitory activity against Pim-1 kinase was typically determined using a radiometric assay or a fluorescence-based assay. A common protocol involves incubating the kinase with a known substrate (e.g., a BAD-derived peptide) and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified, and IC50 values are calculated from dose-response curves.[3]

TrkA Elisa Enzyme Assay

The activity of compounds against TrkA was evaluated using an enzyme-linked immunosorbent assay (ELISA). This assay measures the autophosphorylation of the TrkA kinase domain. The kinase is incubated with ATP and the test compounds in a microtiter plate coated with an antibody that captures the kinase. A second antibody, specific for phosphotyrosine residues and conjugated to an enzyme like horseradish peroxidase (HRP), is then added. The signal generated by the HRP substrate is proportional to the kinase activity.[5][6]

Antitubercular Activity (MIC Determination)

The minimum inhibitory concentration (MIC) against Mtb H37Rv was determined using a microplate-based assay, such as the Microplate Alamar Blue Assay (MABA). Serial dilutions of the test compounds are prepared in 96-well plates containing Mtb culture in an appropriate broth (e.g., Middlebrook 7H9). After an incubation period of several days, a redox indicator like Alamar Blue is added. A color change from blue to pink indicates bacterial growth, and the MIC is defined as the lowest compound concentration that prevents this color change.[7]

References

Unveiling the Antitubercular Potential of 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic Acid Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the urgent discovery of novel antitubercular agents. This guide provides a comparative analysis of the biological activity of a series of 6-Bromopyrazolo[1,5-a]pyridine-3-carboxamide derivatives against key Mtb strains. The performance of these novel compounds is benchmarked against the first-line antitubercular drugs, Isoniazid and Rifampicin, supported by quantitative data and detailed experimental protocols.

In Vitro Antitubercular Activity and Cytotoxicity

A series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives, synthesized from 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid, have demonstrated potent in vitro activity against both the drug-susceptible Mycobacterium tuberculosis H37Rv strain and the avirulent H37Ra strain.[1] Notably, several of these derivatives exhibit minimum inhibitory concentrations (MICs) in the nanomolar range, showcasing their potential as effective antitubercular agents. The cytotoxicity of these compounds has been evaluated against the VERO African green monkey kidney cell line to determine their selectivity index.

Table 1: Comparative In Vitro Activity of Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives and Standard Drugs

CompoundH37Rv MIC (µg/mL)H37Ra MIC (µg/mL)VERO Cell IC50 (µg/mL)Selectivity Index (IC50/H37Rv MIC)
Derivative 5a 0.0290.12>10>345
Derivative 5k 0.0060.021.8300
Derivative 5l 0.0080.032.5313
Derivative 5m 0.0120.05>10>833
Isoniazid 0.03 - 0.12[2]~0.06[3]--
Rifampicin 0.03 - 0.25[2]0.064[4]--

Data for derivatives extracted from "Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents".[1]

Further studies have explored diaryl derivatives of the pyrazolo[1,5-a]pyridine-3-carboxamide scaffold, revealing remarkable potency against not only the H37Rv strain but also against isoniazid-resistant (rINH) and rifampicin-resistant (rRMP) Mtb strains.[5]

Table 2: Activity of Diaryl Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives Against Drug-Resistant Mtb

CompoundH37Rv MIC (µg/mL)rINH Mtb MIC (µg/mL)rRMP Mtb MIC (µg/mL)VERO Cell IC50 (µg/mL)
Derivative 6j <0.002<0.002<0.002>5
Derivative 6l <0.0020.003<0.002>5

Data for diaryl derivatives extracted from "Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents".[5]

Synthesis and Bio-evaluation Workflow

The synthesis of the evaluated pyrazolo[1,5-a]pyridine-3-carboxamide derivatives follows a structured chemical pathway, beginning with substituted pyridines. The subsequent biological validation involves a series of in vitro assays to determine the compounds' efficacy and toxicity.

Synthesis_and_Screening_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation start Substituted Pyridines N_amination N-amination start->N_amination DNP/MSH cycloaddition 1,3-Bipolar Cycloaddition N_amination->cycloaddition Ethyl Propiolate hydrolysis Ester Hydrolysis cycloaddition->hydrolysis amidation Amidation hydrolysis->amidation Primary Amines derivatives Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives amidation->derivatives mic_assay MIC Determination (MABA/Autoluminescent Assay) derivatives->mic_assay cytotoxicity_assay Cytotoxicity Assay (VERO cells) derivatives->cytotoxicity_assay data_analysis Data Analysis & Comparison mic_assay->data_analysis cytotoxicity_assay->data_analysis

A high-level overview of the synthesis and biological screening workflow.

Mechanism of Action

While the precise molecular target of the 6-Bromopyrazolo[1,5-a]pyridine-3-carboxamide derivatives in Mycobacterium tuberculosis has not been definitively elucidated, the broader class of pyrazolo[1,5-a]pyrimidines has been reported to act as inhibitors of mycobacterial ATP synthase.[6] This suggests a potential mechanism of action involving the disruption of cellular energy metabolism. However, it is important to note that other pyrazolo[1,5-a]pyrimidin-7(4H)-ones have been shown to act through different mechanisms, and resistance can be conferred by mutations in enzymes not related to cell wall biosynthesis or energy metabolism.[7] Further investigation is required to confirm the specific signaling pathway inhibited by these promising antitubercular candidates.

Proposed_Mechanism_of_Action Compound Pyrazolo[1,5-a]pyridine-3-carboxamide Derivative Mtb Mycobacterium tuberculosis Compound->Mtb Enters Target Potential Target: ATP Synthase Mtb->Target Inhibits (?) ATP_Production ATP Production Target->ATP_Production Blocks Cell_Death Bacterial Cell Death ATP_Production->Cell_Death Leads to

A proposed mechanism of action for pyrazolo[1,5-a]pyridine derivatives.

Experimental Protocols

Microplate Alamar Blue Assay (MABA) for MIC Determination

The Minimum Inhibitory Concentration (MIC) against the H37Rv strain was determined using the Microplate Alamar Blue Assay (MABA).[1][8] This colorimetric assay provides a quantitative measure of mycobacterial viability.

Protocol:

  • Preparation of Plates: In a 96-well microplate, 100 µL of Middlebrook 7H9 broth is added to all wells. The test compounds, serially diluted, are added to the respective wells.

  • Inoculation: A standardized inoculum of M. tuberculosis H37Rv is added to each well, with drug-free wells serving as growth controls.

  • Incubation: The plates are sealed and incubated at 37°C for 7 days.

  • Addition of Alamar Blue: A freshly prepared solution of Alamar Blue and 10% Tween 80 is added to each well.

  • Reading Results: The plates are re-incubated for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.[9]

Autoluminescent Mycobacterium tuberculosis Assay for MIC Determination

For the H37Ra strain, an autoluminescent Mtb assay was employed.[1] This method offers a rapid and sensitive determination of bacterial viability by measuring light emission.

Protocol:

  • Preparation of Plates: Similar to the MABA protocol, test compounds are serially diluted in a 96-well microplate containing Middlebrook 7H9 broth.

  • Inoculation: An autoluminescent strain of M. tuberculosis H37Ra is added to each well.

  • Incubation: The plates are incubated at 37°C.

  • Luminescence Reading: Bacterial growth is monitored by measuring the bioluminescence intensity at specific time points using a luminometer. The MIC is determined as the lowest concentration of the compound that inhibits luminescence.[10][11]

Cytotoxicity Assay

The cytotoxicity of the compounds was assessed against VERO cells using a Cell Counting Kit-8 (CCK-8) assay.[1]

Protocol:

  • Cell Seeding: VERO cells are seeded in a 96-well plate and incubated to allow for cell attachment.

  • Compound Addition: The test compounds are added to the wells in various concentrations.

  • Incubation: The plate is incubated for a specified period (e.g., 72 hours).

  • CCK-8 Addition: CCK-8 solution is added to each well, and the plate is incubated for a further 1-4 hours.

  • Absorbance Reading: The absorbance is measured at 450 nm using a microplate reader. The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.

Conclusion

The 6-Bromopyrazolo[1,5-a]pyridine-3-carboxamide scaffold represents a promising new class of antitubercular agents. Several derivatives have demonstrated exceptional in vitro potency against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, with favorable selectivity indices. The data presented in this guide underscores the potential of these compounds for further preclinical and clinical development in the fight against tuberculosis.

References

A Comparative Guide to Pyrazolo[1,5-a]pyrimidine Compounds in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer agents. These bicyclic heterocyclic compounds have been extensively investigated for their ability to modulate various signaling pathways implicated in cancer progression. This guide provides a comparative overview of the in vitro and in vivo activities of notable pyrazolo[1,5-a]pyrimidine derivatives, supported by experimental data and detailed methodologies to aid in ongoing research and development efforts.

In Vitro Efficacy: A Comparative Analysis

Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent cytotoxic and inhibitory activities across a range of cancer cell lines and molecular targets. The following tables summarize the in vitro performance of selected compounds from various studies, highlighting their inhibitory concentrations (IC50) against different cancer cell lines and specific protein kinases.

Table 1: Anti-proliferative Activity of Pyrazolo[1,5-a]pyrimidine Compounds in Cancer Cell Lines
CompoundCell LineCancer TypeIC50 (µM)Reference CompoundIC50 (µM)
Compound 6n NCI-60VariousGI% = 43.9--
Compound 6s ---Ribociclib (CDK2)0.07
0.23 (CDK2)Larotrectinib (TRKA)0.07
0.45 (TRKA)
Compound 6t ---Ribociclib (CDK2)0.07
0.09 (CDK2)Larotrectinib (TRKA)0.07
0.45 (TRKA)
BS-194 (4k) NCI-60VariousMean GI50 = 0.28--
Compound 14a HCT116Colon Carcinoma0.0020--
Compound 46 HCT116Colon Carcinoma1.51--
Compound 47 MCF7Breast Cancer7.68--
Compound 35 HepG2Liver Carcinoma3.53--
MCF7Breast Cancer6.71
HeLaCervical Cancer5.16

GI%: Mean Growth Inhibition Percentage across 56 cell lines.

Table 2: Kinase Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Compounds
CompoundTarget KinaseIC50 (nM)
BS-194 (4k) CDK23
CDK130
CDK990
Compound 8 TrkA1.7
Compound 9 TrkA1.7
Compound 28 TrkA0.17
TrkB0.07
TrkC0.07
Compound 36 TrkA1.4
TrkB2.4
TrkC1.9

In Vivo Performance in Xenograft Models

The anti-tumor efficacy of pyrazolo[1,5-a]pyrimidine compounds has been validated in preclinical animal models. These studies provide crucial insights into the pharmacokinetic properties and overall therapeutic potential of these agents.

Table 3: In Vivo Antitumor Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
CompoundXenograft ModelDose & ScheduleTumor Growth Inhibition (TGI)Key Findings
BS-194 (4k) Human Tumor25 mg/kg, oralSignificant inhibitionOrally bioavailable with an elimination half-life of 178 minutes in mice.[1][2][3][4]
Compound 39 TrkA WT & Mutant30 mg/kg & 100 mg/kg97% & 73%Demonstrated significant antitumor activity in both wild-type and mutant models.[5]
WF-47-JS03 (1) RET-driven10 mg/kg, po, qdStrong regressionPotent RET kinase inhibitor with effective brain penetration.[6]

Key Experimental Protocols

To ensure reproducibility and facilitate comparative analysis, detailed methodologies for key in vitro and in vivo experiments are provided below.

In Vitro Cell Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of the compounds on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the pyrazolo[1,5-a]pyrimidine compounds for 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.

Cell Cycle Analysis by Flow Cytometry

This technique is employed to determine the effect of the compounds on cell cycle progression.

Methodology:

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

In Vivo Tumor Xenograft Study

This study evaluates the antitumor efficacy of the compounds in an animal model.

Methodology:

  • Tumor Implantation: Human cancer cells (e.g., HCT116, MCF-7) are subcutaneously injected into the flank of immunodeficient mice.

  • Treatment: When tumors reach a palpable size, mice are randomized into control and treatment groups. The pyrazolo[1,5-a]pyrimidine compounds are administered orally or via intraperitoneal injection at a predetermined dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Efficacy Evaluation: At the end of the study, the tumor growth inhibition (TGI) is calculated. Tumors may also be excised for further pharmacodynamic analysis, such as western blotting for target protein phosphorylation.

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

G cluster_0 Pyrazolo[1,5-a]pyrimidine Action cluster_1 Cell Cycle Regulation Pyrazolo Pyrazolo[1,5-a]pyrimidine Compound CDK_Cyclin CDK/Cyclin Complex Pyrazolo->CDK_Cyclin Inhibition G1_S_Arrest G1/S Phase Arrest Pyrazolo->G1_S_Arrest Rb Rb Protein CDK_Cyclin->Rb Phosphorylation CDK_Cyclin->G1_S_Arrest E2F E2F Rb->E2F Inhibition S_Phase S-Phase Entry E2F->S_Phase Activation

Caption: Inhibition of CDK/Cyclin complexes by pyrazolo[1,5-a]pyrimidine compounds leads to G1/S phase arrest.

G cluster_0 In Vitro Workflow Cell_Culture Cancer Cell Lines Compound_Treatment Treat with Pyrazolo[1,5-a]pyrimidine Cell_Culture->Compound_Treatment MTT_Assay MTT Assay Compound_Treatment->MTT_Assay Flow_Cytometry Cell Cycle Analysis (Flow Cytometry) Compound_Treatment->Flow_Cytometry IC50 Determine IC50 MTT_Assay->IC50 Cell_Cycle_Dist Analyze Cell Cycle Distribution Flow_Cytometry->Cell_Cycle_Dist

Caption: A typical workflow for the in vitro evaluation of pyrazolo[1,5-a]pyrimidine compounds.

G cluster_0 In Vivo Xenograft Workflow Tumor_Implant Tumor Cell Implantation (Mice) Tumor_Growth Tumor Growth to Palpable Size Tumor_Implant->Tumor_Growth Treatment Administer Pyrazolo[1,5-a]pyrimidine or Vehicle Control Tumor_Growth->Treatment Tumor_Measurement Measure Tumor Volume Treatment->Tumor_Measurement Regularly Analysis Calculate Tumor Growth Inhibition Tumor_Measurement->Analysis

Caption: The experimental workflow for assessing in vivo antitumor efficacy using a xenograft model.

References

Benchmarking Synthetic Routes to 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes to 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid, a key intermediate in the development of selective PI3K inhibitors. We will analyze a recently patented multi-step synthesis against a well-established alternative approach, the [3+2] cycloaddition reaction, providing detailed experimental protocols and quantitative data to inform your research and development decisions.

Introduction

This compound is a crucial building block in the synthesis of pharmacologically active molecules, notably as a reagent in the discovery of p110α-selective PI3 kinase inhibitors. The efficiency, scalability, and cost-effectiveness of its synthesis are critical considerations for drug discovery and development programs. This guide benchmarks two distinct synthetic strategies, offering a clear comparison of their respective merits and drawbacks.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for the two primary synthetic routes discussed in this guide. "Route 1" refers to the multi-step synthesis detailed in patent CN117143095A, while "Alternative Route" represents a generalized [3+2] cycloaddition approach based on methodologies reported for analogous compounds.

ParameterRoute 1: Multi-step Synthesis from 3-BromopyridineAlternative Route: [3+2] Cycloaddition
Starting Materials tert-Butyl (methanesulfonyl)oxycarbamate, 3-Bromopyridine, Ethyl propiolateN-Amino-3-bromopyridinium salt, suitable alkyne/alkene
Key Intermediates 1-Amino-3-bromopyridine sulfonate, Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylateN-aminopyridinium ylide
Reported Yield 40% (for the ethyl ester intermediate)[1]Up to 95% (for analogous pyrazolo[1,5-a]pyridines)
Purity of Intermediate 93% (LC purity for the ethyl ester)[1]Not specified for the exact compound, but generally high for the method.
Reaction Conditions Multi-step, includes low temperatures and refluxOften mild, room temperature, metal-free conditions reported
Scalability Designed to avoid column chromatography, suggesting good scalability. A previous process with a total yield of less than 10% was deemed not conducive to scale-up production.Gram-scale reactions have been demonstrated for similar compounds.
Key Advantages Detailed, specific protocol available for the target molecule. Avoids column chromatography.High reported yields for the core scaffold formation. Milder reaction conditions.
Key Disadvantages Multi-step process with a moderate yield for the key intermediate.Requires synthesis of the N-aminopyridinium precursor. The specific application to the 6-bromo target with detailed data is not readily available.

Experimental Protocols

Route 1: Multi-step Synthesis (Based on Patent CN117143095A)

This route involves the formation of an N-aminopyridinium salt followed by cyclization and subsequent hydrolysis.

Step 1: Synthesis of 1-Amino-3-bromopyridine sulfonate

  • A reactant from a de-Boc reaction of tert-butyl (methanesulfonyl)oxycarbamate is mixed with 3-bromopyridine in a tetrahydrofuran solvent.

  • The reaction is carried out at a temperature between 15 and 20°C for 2 to 4 hours to generate 1-amino-3-bromopyridine sulfonate.

Step 2: Synthesis of Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate

  • 1-Amino-3-bromopyridine sulfonate is mixed with ethyl propiolate.

  • An organic base is added to facilitate the ring formation, yielding ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate.

  • The reaction solution is slowly poured into cold water (0-5°C). The resulting precipitate is filtered, washed with cold water, and crystallized from an ethyl acetate/n-heptane solution to yield the product with a reported LC purity of 93% and a yield of 40%.[1]

Step 3: Hydrolysis to this compound

  • Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate is dissolved in ethanol in a reaction container under a nitrogen atmosphere.

  • A 1M aqueous solution of sodium hydroxide is slowly added at a temperature of 0-25°C.

  • The reaction mixture is then concentrated under reduced pressure.

  • Acidification with hydrochloric acid, followed by filtration and drying, yields the final product, this compound.[1]

Alternative Route: [3+2] Cycloaddition (Generalized Protocol)

This approach leverages the [3+2] cycloaddition of an in-situ generated N-aminopyridinium ylide with an appropriate dipolarophile.

Step 1: Synthesis of N-Amino-3-bromopyridinium salt

  • 3-Bromopyridine is reacted with an aminating agent such as hydroxylamine-O-sulfonic acid or a similar reagent in a suitable solvent to form the corresponding N-aminopyridinium salt.

Step 2: [3+2] Cycloaddition and Aromatization

  • The N-amino-3-bromopyridinium salt and an α,β-unsaturated carbonyl compound or an electron-withdrawing olefin are dissolved in a solvent like N-methylpyrrolidone (NMP).

  • The reaction is carried out under an oxygen atmosphere at room temperature.

  • The reaction proceeds via a cycloaddition, followed by oxidation and aromatization to yield the functionalized pyrazolo[1,5-a]pyridine.

  • This method has been reported to produce a variety of multifunctionalized pyrazolo[1,5-a]pyridine architectures under facile conditions.

Mandatory Visualizations

Synthesis Route Diagrams

Synthesis_Route_1 A tert-Butyl (methanesulfonyl)oxycarbamate + 3-Bromopyridine B 1-Amino-3-bromopyridine sulfonate A->B De-Boc, THF, 15-20°C D Ethyl 6-bromopyrazolo[1,5-a]pyridine- 3-carboxylate B->D Organic Base, Cyclization C Ethyl propiolate C->D Organic Base, Cyclization E 6-Bromopyrazolo[1,5-a]pyridine- 3-carboxylic acid D->E 1. NaOH, EtOH 2. HCl

Caption: Route 1: Multi-step synthesis of the target compound.

Alternative_Synthesis_Route A 3-Bromopyridine C N-Amino-3-bromopyridinium salt A->C B Aminating Agent B->C E Functionalized 6-Bromopyrazolo[1,5-a]pyridine C->E [3+2] Cycloaddition, Oxidation, Aromatization (e.g., O2, NMP, RT) D α,β-Unsaturated Carbonyl Compound D->E [3+2] Cycloaddition, Oxidation, Aromatization (e.g., O2, NMP, RT)

Caption: Alternative Route: [3+2] Cycloaddition approach.

Signaling Pathway

This compound is a precursor for inhibitors of p110α, a catalytic subunit of PI3K. The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/p85) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellSurvival Cell Survival Akt->CellSurvival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor p110α Inhibitor (Derived from title compound) Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the role of p110α inhibitors.

Conclusion

The choice between the multi-step synthesis and the [3+2] cycloaddition approach for preparing this compound will depend on the specific needs of the research program. The patented multi-step route offers a clear, albeit moderately yielding, path to the exact target molecule with the advantage of avoiding laborious purification steps. In contrast, the [3+2] cycloaddition strategy presents a potentially more efficient and milder alternative for accessing the pyrazolo[1,5-a]pyridine core, though it may require more optimization for this specific substituted pattern. The information and protocols provided in this guide are intended to facilitate an informed decision-making process for the synthesis of this valuable intermediate in the pursuit of novel therapeutics targeting the PI3K pathway.

References

A Comparative Guide to Analytical Methods for Confirming the Structure of Pyrazolo[1,5-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system due to its prevalence in compounds with a wide array of biological activities, including applications in cancer therapy as protein kinase inhibitors.[1][2] Accurate and unambiguous structural confirmation of newly synthesized derivatives is a critical step in the drug discovery and development process. This guide provides a comparative overview of the primary analytical methods used for the structural elucidation of pyrazolo[1,5-a]pyridine compounds, complete with experimental data and detailed protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and commonly used technique for determining the structure of pyrazolo[1,5-a]pyridine derivatives in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals, providing definitive evidence of the core structure and the position of substituents.[1][3]

Key NMR Experiments:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates directly bonded ¹H and ¹³C nuclei, providing a map of C-H single bonds.[4][5]

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons over two to three bonds. This is crucial for identifying connectivity across quaternary carbons and piecing together the molecular framework.[3][6]

  • COSY (Correlation Spectroscopy): Correlates protons that are coupled to each other, typically on adjacent carbon atoms.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the spatial proximity of protons, which is useful for confirming stereochemistry and regiochemistry.

Data Presentation: Representative NMR Data

The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for the unsubstituted pyrazolo[1,5-a]pyridine core. Actual values will vary significantly based on substitution patterns.

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (from H)
H-2 7.9 - 8.2139 - 142C3, C3a, C7
H-3 6.5 - 6.892 - 95C2, C3a
H-4 7.0 - 7.3118 - 121C5, C3a
H-5 6.6 - 6.9112 - 115C4, C6, C7
H-6 7.3 - 7.6125 - 128C4, C5, C7
H-7 8.3 - 8.6148 - 151C2, C5, C6
C-3a -130 - 133-

Note: Data compiled from typical values found in chemical literature. Specific shifts are highly dependent on the solvent and substituents.[7][8]

Experimental Protocol: Complete NMR Structural Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified pyrazolo[1,5-a]pyridine compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube.[3] Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm) if the solvent does not provide a lock signal.[3]

  • Instrument Setup: Record spectra on a 400 MHz or higher field NMR spectrometer.[9] Ensure the instrument is properly tuned and shimmed for optimal resolution.

  • 1D Spectra Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ groups.[3]

  • 2D Spectra Acquisition:

    • Acquire a gradient-selected HSQC spectrum to establish all one-bond C-H correlations.

    • Acquire a gradient-selected HMBC spectrum to probe long-range (²JCH and ³JCH) correlations. This is essential for connecting molecular fragments across non-protonated carbons.[6]

    • If necessary, acquire a COSY spectrum to confirm H-H coupling networks.

  • Data Analysis: Integrate the ¹H spectrum to determine proton ratios. Analyze coupling constants (J values) to infer connectivity. Use the HSQC and HMBC spectra to assemble the carbon skeleton and unambiguously assign all proton and carbon signals to their respective positions on the pyrazolo[1,5-a]pyridine ring.

Visualization: NMR Structure Elucidation Workflow

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Integration & Analysis H1 ¹H NMR C13 ¹³C NMR Proton_Info Proton Environment & Coupling Networks H1->Proton_Info DEPT DEPT Carbon_Info Carbon Skeleton & Quaternary Carbons C13->Carbon_Info DEPT->Carbon_Info HSQC HSQC HMBC HMBC CH_Bonds Direct C-H Bonds HSQC->CH_Bonds COSY COSY Connectivity Long-Range Connectivity (C-C-H, C-N-H) HMBC->Connectivity COSY->Proton_Info Final_Structure Confirmed Structure Proton_Info->Final_Structure Carbon_Info->Final_Structure CH_Bonds->Final_Structure Connectivity->Final_Structure

Caption: Workflow illustrating how 1D and 2D NMR data are integrated to elucidate the final chemical structure.

Mass Spectrometry (MS): Confirming Molecular Formula

Mass spectrometry is a fundamental technique used to determine the molecular weight of a compound and, with high-resolution instruments (HRMS), its elemental composition. This data is critical for confirming that the synthesized compound has the correct molecular formula.

Key MS Experiments:

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement (typically to four decimal places), which allows for the unambiguous determination of the elemental formula. Electrospray ionization (ESI) is a common soft ionization technique for these molecules.[10]

Data Presentation: Example HRMS Data
CompoundTheoretical FormulaTheoretical [M+H]⁺ (m/z)Found [M+H]⁺ (m/z)
Example 1 C₁₆H₁₄N₃O⁺264.1131264.1134
Example 2 C₂₄H₂₃N₄O⁺383.1866383.1867

Data adapted from a study on pyrazolo[3,4-b]pyridine derivatives, illustrating the typical accuracy of HRMS.[10]

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. Ensure the mass analyzer (e.g., TOF or Orbitrap) is calibrated to achieve high mass accuracy.

  • Data Analysis: Compare the measured accurate mass of the [M+H]⁺ ion with the theoretical mass calculated for the expected molecular formula. The difference should be within a small tolerance (typically < 5 ppm).

Single-Crystal X-ray Crystallography: The Definitive Confirmation

When a suitable single crystal can be grown, X-ray crystallography provides unequivocal proof of a molecule's structure, including its absolute stereochemistry.[9] It is considered the gold standard for structural determination as it generates a 3D model of the molecule in the solid state.[11][12]

Data Presentation: Example Crystallographic Data
ParameterExample Value for a Pyrazolo[1,5-a]pyrimidine Derivative
Molecular Formula C₇H₅N₂Cl₃
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.65 Å, b = 12.34 Å, c = 9.87 Å, β = 110.2°
Resolution 0.77 Å
R-factor 0.045

Note: Data is representative and adapted from published structures.[9]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically > 0.1 mm in all dimensions). This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection: Mount a selected crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K), by rotating the crystal in a stream of X-rays.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map. Build a molecular model into the map and refine it against the experimental data until the model converges, as indicated by low R-factors.

  • Analysis: Analyze the final refined structure to confirm connectivity, bond lengths, bond angles, and stereochemistry.

Comparative Summary and Integrated Strategy

While each technique provides valuable information, they are most powerful when used in combination. A typical workflow begins with rapid confirmation of the molecular formula by HRMS, followed by detailed structural elucidation using a suite of NMR experiments. If ambiguity remains, or if absolute structural proof is required (e.g., for a patent or clinical development), X-ray crystallography is pursued. IR spectroscopy serves as a quick, complementary check for the presence of key functional groups.

Visualization: Overall Strategy for Structure Confirmation

G Synthesis Synthesized Compound MS HRMS Analysis Synthesis->MS Formula_Check Molecular Formula Confirmed? MS->Formula_Check NMR 1D & 2D NMR Analysis Formula_Check->NMR Yes Revise Revise Synthesis or Purification Formula_Check->Revise No Structure_Check Structure Unambiguous? NMR->Structure_Check Xray X-ray Crystallography Structure_Check->Xray No / Absolute Proof Needed Final Final Verified Structure Structure_Check->Final Yes Xray->Final

Caption: A decision-making workflow for the structural confirmation of pyrazolo[1,5-a]pyridine compounds.

References

Safety Operating Guide

Proper Disposal of 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid are critical for ensuring personnel safety and environmental protection. This document provides a comprehensive, step-by-step operational plan for researchers, scientists, and drug development professionals. Adherence to these procedures is paramount to maintaining a safe laboratory environment and complying with hazardous waste regulations.

Immediate Safety and Hazard Identification

Before handling this compound for disposal, it is imperative to be aware of its associated hazards. This compound is classified as a hazardous substance, and appropriate personal protective equipment (PPE) must be worn at all times.

Hazardous Identification Data Summary

Hazard ClassificationDescriptionPrecautionary Statement Codes
Skin IrritationCauses skin irritation.P264, P280, P302+P352, P332+P313
Eye IrritationCauses serious eye irritation.P280, P305+P351+P338, P337+P313
Respiratory IrritationMay cause respiratory irritation.P261, P271, P304+P340, P312
Acute Toxicity (Oral)Harmful if swallowed.P264, P270, P301+P312+P330

This data is a summary of information from safety data sheets (SDS). Always refer to the specific SDS for the material in your possession for complete and detailed information.

Disposal Protocol: A Step-by-Step Guide

The primary disposal route for this compound is through an approved hazardous waste disposal plant.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

1. Waste Segregation and Collection:

  • Designate a specific waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips).

  • This compound is a halogenated organic waste .[2] It must be collected in a container separate from non-halogenated organic waste.[2][3] Mixing these waste streams can create more hazardous byproducts and complicate the disposal process.

  • The container should be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.[4]

2. Labeling of Hazardous Waste:

  • Properly label the waste container immediately upon adding the first piece of waste.

  • The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The associated hazards (e.g., "Irritant," "Acutely Toxic").

    • The date on which the first waste was added to the container.

3. Storage of Hazardous Waste:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][5][6]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[5][6]

  • Ensure the waste container is kept closed except when adding waste.[3][5][6]

  • Store the container in a well-ventilated area, such as a fume hood or a ventilated cabinet, and within secondary containment to prevent the spread of material in case of a leak.[3]

4. Arranging for Disposal:

  • Once the waste container is full, or if the chemical is no longer needed, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve submitting an online form or attaching a specific tag to the waste container.

  • Do not attempt to transport the hazardous waste off-site yourself. Transportation of hazardous waste is regulated and must be done by licensed professionals.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G A Identify Waste: This compound B Is this a halogenated organic compound? A->B C Segregate into a dedicated, labeled 'Halogenated Organic Waste' container. B->C Yes H Incorrect Disposal Path: Do NOT mix with non-halogenated waste. B->H No (Incorrect) D Store container in a designated Satellite Accumulation Area (SAA). C->D E Is the container full or is the waste no longer needed? D->E F Contact Environmental Health & Safety (EHS) for waste pickup. E->F Yes I Continue to add waste as generated. E->I No G EHS collects waste for disposal at an approved facility. F->G I->E

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for "6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid" was not available in the public domain at the time of this writing. The following guidance is based on safety protocols for handling similar chemical structures, general practices for acidic and powdered compounds, and available data for related substances.[1][2][3] Researchers must conduct a thorough risk assessment and consult the specific SDS provided by the supplier before handling this chemical.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound in a research and drug development environment.

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to have the following hazard classifications.[2][3][4]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation

Signal Word: Warning[4]

Pictograms:

alt text

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound.[1][5]

Protection TypeEquipment SpecificationPurpose
Eye and Face Protection Chemical safety goggles with side shields or a face shield.[1][5]To protect eyes from splashes and airborne particles.[1]
Skin Protection Nitrile or neoprene gloves (double-gloving is recommended).[1][6] A chemical-resistant apron or a polyethylene-coated polypropylene disposable gown/lab coat.[1]To prevent skin contact and contamination of personal clothing.[1]
Respiratory Protection A NIOSH-approved N95 or higher-level respirator with acid gas cartridges should be used when handling powders outside of a fume hood or if dust is generated.[1]To protect against the inhalation of harmful dust and vapors.
Foot Protection Closed-toe shoes.To protect feet from spills.[1]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring safety.

1. Preparation:

  • Review Documentation: Before beginning any work, thoroughly read and understand the supplier-provided Safety Data Sheet (SDS).[6]

  • Fume Hood: All handling of this compound powder should be conducted inside a certified chemical fume hood to minimize inhalation exposure.[1][7]

  • Gather Materials: Ensure all necessary PPE, spill containment materials, and waste containers are readily accessible.

  • Emergency Equipment: Confirm the location and functionality of the nearest emergency eyewash station and safety shower.[1]

2. Handling:

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Weighing: When weighing the compound, use an analytical balance inside the fume hood or a vented balance enclosure to prevent the dispersal of fine particles.

  • Dissolving: If preparing a solution, slowly add the powdered acid to the solvent. If diluting an acidic solution, always add the acid to water slowly, never the other way around, to prevent a potentially violent exothermic reaction.[1][8]

  • Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.[1] Do not inhale dust or vapors.[1]

3. Storage:

  • Container: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.

  • Compatibility: Store in a dedicated, corrosion-resistant cabinet away from bases and other incompatible materials.[6]

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure laboratory safety.

1. Waste Collection:

  • Solid Waste: Collect any solid waste, including contaminated gloves, weigh boats, and paper towels, in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect unused solutions or reaction mixtures containing this compound in a separate, labeled hazardous waste container for halogenated organic compounds.

2. Spill Management:

  • Small Spills:

    • Alert personnel in the immediate vicinity.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.

    • Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the laboratory immediately.

    • Alert your institution's environmental health and safety (EHS) department.

    • Prevent entry into the affected area until it has been deemed safe by trained personnel.

Experimental Workflow

cluster_prep cluster_handling cluster_post_handling cluster_disposal prep Preparation handling Handling (in Fume Hood) prep->handling Proceed to Handling review_sds Review SDS gather_ppe Gather PPE & Materials check_safety Check Fume Hood & Safety Equipment post_handling Post-Handling handling->post_handling After Experiment don_ppe Don PPE weigh_compound Weigh Compound prepare_solution Prepare Solution disposal Waste Disposal post_handling->disposal For Waste store_chemical Store Chemical Properly clean_area Clean Work Area collect_solid Collect Solid Waste collect_liquid Collect Liquid Waste dispose_waste Dispose via EHS

Caption: Workflow for Handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.